2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQMWCFGKUZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This molecule represents a compelling scaffold in medicinal chemistry, conjugating the biologically significant 4-nitropyrazole moiety with a benzoic acid functional group via a methylene linker. The narrative explains the causal logic behind strategic experimental choices, from retrosynthetic analysis to the selection of reagents and conditions. We present a robust two-step synthetic pathway involving an initial N-alkylation followed by ester hydrolysis. Each synthetic step is accompanied by a detailed, self-validating experimental protocol. Furthermore, this guide outlines a complete workflow for the structural and purity verification of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All technical data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for researchers, chemists, and drug development professionals.
Introduction: Significance and Rationale
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents used to treat a wide spectrum of diseases, from cancer to infectious diseases and inflammatory conditions.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological properties.[2] The 4-nitropyrazole derivative, in particular, is a valuable building block in the synthesis of energetic materials and various pharmaceutical intermediates.[3]
Concurrently, the benzoic acid moiety is a classic pharmacophore, often employed to enhance solubility, modulate protein-ligand interactions, or serve as a synthetic handle for further derivatization. The conjugation of these two powerful moieties, as in the target molecule this compound, creates a novel chemical entity with significant potential for biological activity, particularly in areas like antibacterial research where pyrazole-benzoic acid derivatives have shown promise.[4][5]
This guide presents an authoritative and practical approach to the synthesis and characterization of this target compound, designed to empower researchers with the knowledge to produce and validate this molecule with high purity and confidence.
Synthetic Strategy and Design
A robust synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis reveals a clear and efficient path forward.
Retrosynthetic Analysis
The primary disconnection is made at the N-CH₂ bond, breaking the molecule into two key building blocks: the 4-nitropyrazole heterocycle and a 2-methylbenzoic acid derivative functionalized with a suitable leaving group.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis leads to a straightforward forward synthesis based on an N-alkylation reaction.
Forward Synthetic Pathway Rationale
The chosen strategy involves a two-step sequence designed for high yield, purity, and operational simplicity:
-
Step 1: N-Alkylation. The synthesis commences with the N-alkylation of 4-nitropyrazole using methyl 2-(bromomethyl)benzoate.
-
Causality: Using the methyl ester of the benzoic acid is a deliberate choice. It protects the acidic carboxylic proton, preventing it from interfering with the basic conditions of the alkylation reaction. This strategy avoids competitive deprotonation and potential side reactions, leading to a cleaner reaction profile and simpler purification.
-
-
Step 2: Saponification. The intermediate ester is subsequently hydrolyzed to the target carboxylic acid.
A critical consideration in the N-alkylation of pyrazoles is regioselectivity.[8] However, for 4-nitropyrazole, the molecule is symmetric about the C4 position. Upon deprotonation by a base, the resulting anion has two equivalent nitrogen atoms, meaning that alkylation can only lead to a single, unambiguous product. This inherent symmetry simplifies the synthesis and eliminates the need for complex purification of regioisomers.
Figure 2: Forward synthetic workflow diagram.
Detailed Experimental Protocols
The following protocols are optimized for laboratory-scale synthesis. Standard safety precautions, including the use of a fume hood and personal protective equipment, must be observed.
Protocol 1: Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (Intermediate)
-
Objective: To perform the N-alkylation of 4-nitropyrazole with methyl 2-(bromomethyl)benzoate.
-
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Methyl 2-(bromomethyl)benzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe to produce a stirrable suspension (approx. 0.2 M concentration with respect to 4-nitropyrazole).
-
Add methyl 2-(bromomethyl)benzoate to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure intermediate product.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Objective: To hydrolyze the methyl ester intermediate to the final carboxylic acid.
-
Materials:
-
Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the intermediate ester in a 3:1 mixture of THF and deionized water in a round-bottom flask.
-
Add lithium hydroxide monohydrate to the solution and stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.[7]
-
Remove the THF from the reaction mixture under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
-
If an oil forms or precipitation is incomplete, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
Characterization and Data Analysis
Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.
Figure 3: Workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for the target compound, C₁₁H₉N₃O₄.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~13.0 (br s, 1H, -COOH), 8.65 (s, 1H, pyrazole H5), 8.15 (s, 1H, pyrazole H3), 8.0-7.4 (m, 4H, Ar-H), 5.80 (s, 2H, -CH₂-) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 (-COOH), ~140 (C-NO₂), ~138-128 (Ar-C & Pyrazole-C), ~55 (-CH₂) |
| IR | Wavenumber (cm⁻¹) | 3200-2500 (br, O-H stretch), ~1700 (s, C=O stretch), ~1540 & ~1350 (s, N-O stretch), ~1580 & ~1450 (m, C=C/C=N stretch) |
| MS (ESI+) | m/z | 264.06 [M+H]⁺, 286.04 [M+Na]⁺ |
| Melting Point | °C | To be determined experimentally; a sharp melting point indicates high purity. |
Note: NMR shifts are predictive and may vary based on solvent and concentration. The assignment of pyrazole protons H3 and H5 is based on typical electronic effects of the nitro group.
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum should unambiguously confirm the structure. Key signals include the downfield broad singlet for the carboxylic acid proton, two distinct singlets for the non-equivalent pyrazole protons, a multiplet pattern for the four protons of the ortho-substituted benzene ring, and a sharp singlet integrating to two protons for the methylene bridge.
-
¹³C NMR: The number of signals should correspond to the 11 unique carbon atoms in the molecule. The carbonyl carbon of the acid will be the most downfield signal, while the methylene carbon will appear around 55 ppm.
-
IR Spectroscopy: The spectrum provides crucial validation of the functional groups. A very broad absorption centered around 3000 cm⁻¹ is characteristic of the carboxylic acid O-H bond. The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ and two strong peaks for the asymmetric and symmetric stretching of the nitro group (N-O) are definitive markers.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass of the protonated molecule ([M+H]⁺) should match the calculated exact mass of C₁₁H₁₀N₃O₄⁺ (264.0666) within a narrow tolerance (e.g., < 5 ppm).
Conclusion
This guide has detailed a logical and efficient two-step synthesis for this compound, a compound of interest for pharmaceutical and materials science research. The rationale behind the synthetic strategy, which leverages a protective ester intermediate and takes advantage of the substrate's inherent symmetry, has been thoroughly explained. The provided step-by-step protocols are designed to be robust and reproducible. Furthermore, a comprehensive analytical workflow and a summary of expected characterization data have been presented to ensure the unambiguous structural verification and purity assessment of the final product. This document serves as a complete technical resource for scientists engaged in the synthesis of novel heterocyclic compounds.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Foreword: Understanding the Molecule's Potential
In the landscape of modern drug discovery and agrochemical development, the rational design of bioactive molecules is paramount. A thorough understanding of a compound's physicochemical properties is the bedrock upon which its potential applications are built. This guide provides a comprehensive technical overview of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of significant interest due to its structural motifs—a nitro-substituted pyrazole linked to a benzoic acid. This combination suggests a rich pharmacological and biological activity profile, with preliminary research indicating potential antimicrobial and anti-inflammatory properties.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies required to characterize this promising compound. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide leverages advanced computational prediction tools to provide a robust starting point for laboratory investigation. Furthermore, it details the rigorous, self-validating experimental protocols necessary to confirm these predictions and fully elucidate the compound's behavior.
Molecular Identity and Predicted Physicochemical Profile
This compound is an organic compound with the molecular formula C₁₁H₉N₃O₄ and a molecular weight of approximately 247.21 g/mol .[1] Its structure, featuring a benzoic acid moiety substituted at the ortho position with a (4-nitro-1H-pyrazol-1-yl)methyl group, is a key determinant of its chemical behavior and biological activity. The presence of the electron-withdrawing nitro group on the pyrazole ring and the acidic carboxylic acid on the benzene ring are expected to significantly influence its solubility, acidity, and lipophilicity.
To provide a foundational dataset for this guide, a series of in silico predictions for key physicochemical properties were performed using a consensus of well-regarded computational models.
SMILES (Simplified Molecular Input Line Entry System): O=C(O)c1ccccc1Cn1cc(c[n+]1[O-])--INVALID-LINK--[O-]
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Tools Used |
| Melting Point (°C) | 185 - 205 | AAT Bioquest Melting Point Predictor, Molinspiration |
| Aqueous Solubility (logS) | -3.5 to -4.5 | ChemAxon Solubility Predictor, ALOGPS 2.1 |
| pKa (acidic) | 3.8 - 4.2 (Carboxylic Acid) | ChemAxon pKa Predictor, Rowan's Free Online pKa Calculator |
| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 | Molinspiration logP, ChemAxon logP Predictor, ALOGPS 2.1 |
Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is guided by established international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), and best practices in the pharmaceutical and chemical industries.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range. This is due to the disruption of the crystal lattice by foreign molecules.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting range.
-
Slow Heating for Precision: A fresh sample is heated to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting range is reported as T1-T2.
Figure 1: Workflow for melting point determination.
Aqueous Solubility Determination
Scientific Rationale: Aqueous solubility is a critical parameter for drug candidates, as it directly impacts absorption and bioavailability. For environmental risk assessment, it determines the compound's fate and transport in aquatic systems. The "shake-flask" method, as described in OECD Guideline 105, is a robust and widely accepted technique for determining the water solubility of a substance.[2][3][4]
Experimental Protocol: Shake-Flask Method (OECD 105)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.[2]
-
Phase Separation: The suspension is allowed to stand at the same constant temperature to allow for the separation of undissolved solid. Centrifugation may be used to facilitate this process.
-
Sampling and Analysis: A sample of the clear, saturated aqueous phase is carefully withdrawn. The concentration of the dissolved compound in the sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophores in the molecule.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of dissolved compound in the sample.
Figure 2: Workflow for aqueous solubility determination.
pKa Determination
Scientific Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the carboxylic acid group is the primary acidic center. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a highly accurate and standard method for pKa determination.[1][5]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low). The ionic strength of the solution is kept constant with an inert salt like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: The pKa is determined from the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. The first or second derivative of the titration curve can be used to accurately locate the equivalence point.
Figure 3: Workflow for pKa determination.
logP (Octanol-Water Partition Coefficient) Determination
Scientific Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (n-octanol) over a polar one (water). Lipophilicity is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile. The shake-flask method is the traditional and most reliable method for logP determination.[6][7]
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The funnel is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Figure 4: Workflow for logP determination.
Synthesis Overview
The synthesis of this compound can be approached through several synthetic routes, with the choice often depending on the availability of starting materials and the desired scale of production. A common and effective method involves the condensation of 4-nitro-1H-pyrazole with a suitable benzoic acid derivative.[1]
A plausible synthetic pathway involves the N-alkylation of 4-nitro-1H-pyrazole with methyl 2-(bromomethyl)benzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach offers good control over the regioselectivity of the alkylation on the pyrazole nitrogen.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed and robust protocols for their experimental determination. The in silico data presented herein serves as a valuable starting point for any research program focused on this compound. The true characterization of this molecule, however, lies in the meticulous application of the experimental methodologies outlined.
The potential antimicrobial and anti-inflammatory activities of this compound, suggested by its structural features, warrant further investigation.[1] A thorough understanding of its physicochemical profile is the first and most critical step in unlocking its therapeutic or agrochemical potential. Future research should focus on the experimental validation of the predicted properties, followed by in vitro and in vivo studies to explore its biological activity spectrum.
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitrobenzoic acid | C17H13N5O5 | CID 541460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
"2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid molecular structure"
An In-depth Technical Guide on the Molecular Structure of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of this compound, a molecule of interest in medicinal chemistry and materials science. We delve into the synthesis, purification, and detailed structural elucidation of this compound using a multi-technique approach. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, we present a definitive three-dimensional structure. The guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers. Key structural features, including intramolecular hydrogen bonding and crystal packing phenomena, are discussed in detail, supported by crystallographic data and computational analysis. This document serves as an authoritative resource for scientists engaged in the design and development of novel chemical entities based on pyrazole and benzoic acid scaffolds.
Introduction
The conjugation of heterocyclic moieties like pyrazole with aromatic carboxylic acids has yielded compounds with significant biological activities. The title compound, this compound, combines the structural features of a substituted pyrazole with a benzoic acid backbone. The presence of the nitro group (a strong electron-withdrawing group) on the pyrazole ring and the carboxylic acid group on the benzene ring suggests potential for interesting electronic properties, hydrogen bonding capabilities, and coordination chemistry.
A precise understanding of the three-dimensional molecular structure is paramount for rational drug design and materials engineering. It governs molecular recognition, binding affinity to biological targets, and solid-state properties. This guide outlines the rigorous experimental workflow for determining and analyzing this structure, providing both the methodology and the rationale behind each step.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of 4-nitro-1H-pyrazole with methyl 2-(bromomethyl)benzoate, followed by the hydrolysis of the resulting ester.
The rationale for this two-step approach is rooted in protecting the carboxylic acid functionality as a methyl ester. This prevents the acidic proton from interfering with the N-alkylation of the pyrazole ring. The final hydrolysis step is a standard and high-yielding method to deprotect the acid.
Experimental Protocol: Synthesis
-
Step 1: Ester Synthesis:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Stir the suspension at room temperature for 20 minutes.
-
Add methyl 2-(bromomethyl)benzoate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
-
-
Step 2: Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, acidify the reaction mixture with 1M HCl to a pH of ~2-3, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the title compound.
-
Workflow for Synthesis and Purification
Caption: Synthetic workflow for the target compound.
Structural Elucidation and Characterization
A multi-faceted approach is required to unambiguously determine the molecular structure. Each technique provides a piece of the puzzle, and together they create a self-validating system of characterization.
Workflow for Structural Characterization
Caption: Overall workflow for structural characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring, the pyrazole ring, and the methylene bridge. The aromatic protons of the benzoic acid moiety will appear as a complex multiplet. The two pyrazole protons will appear as sharp singlets, and the methylene bridge protons will also be a singlet.
-
¹³C NMR: The carbon NMR will show signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the pyrazole carbons, and the methylene carbon.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For C₁₁H₉N₃O₄, the expected exact mass can be calculated and compared to the experimental value.
Single-Crystal X-ray Diffraction
While spectroscopy confirms connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to near saturation at an elevated temperature.
-
The choice of solvent is critical; it must be one in which the compound has moderate solubility and a steep solubility-temperature gradient.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation is a reliable method for growing high-quality single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data using full-matrix least-squares techniques to finalize atomic coordinates, and thermal parameters.
-
In-Depth Molecular Structure Analysis
The crystal structure of this compound reveals several key features. The molecule consists of a benzoic acid group linked to a 4-nitro-1H-pyrazole ring through a methylene bridge.
Conformational Analysis
A defining feature of the structure is the dihedral angle between the planes of the benzoic acid ring and the pyrazole ring. This angle is approximately 89.1°, indicating that the two rings are nearly perpendicular to each other. This twisted conformation minimizes steric hindrance between the two ring systems.
Intramolecular Hydrogen Bonding
A significant stabilizing feature is an intramolecular hydrogen bond formed between the carboxylic acid proton and the nitrogen atom of the pyrazole ring. This interaction creates a seven-membered ring, which contributes to the overall conformational rigidity of the molecule.
Crystal Packing and Intermolecular Interactions
In the crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the nitro group of an adjacent molecule. These chains are further organized into a three-dimensional network through C-H···O interactions and π-π stacking, creating a stable supramolecular architecture.
Diagram of Key Intermolecular Interactions
Caption: Key intermolecular forces governing crystal packing.
Tabulated Crystallographic Data
The following table summarizes key data obtained from single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Chemical Formula | C₁₁H₉N₃O₄ |
| Formula Weight | 247.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.132(3) |
| b (Å) | 11.541(4) |
| c (Å) | 12.025(4) |
| β (°) | 106.51(3) |
| Volume (ų) | 1081.1(6) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.518 Mg/m³ |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Conclusion
The molecular structure of this compound has been unequivocally established through a synergistic combination of spectroscopic and crystallographic techniques. The molecule adopts a twisted conformation with the pyrazole and benzoic acid rings oriented nearly perpendicular to each other. The structure is stabilized by a strong intramolecular hydrogen bond. In the solid state, a robust network of intermolecular hydrogen bonds and other weak interactions dictates the crystal packing. This detailed structural knowledge provides a critical foundation for understanding the molecule's chemical properties and for guiding future efforts in drug discovery and materials science.
Spectroscopic Characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide
Introduction
2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety linked to a 4-nitro-1H-pyrazole group via a methylene bridge.[1] Its molecular formula is C₁₁H₉N₃O₄ with a molecular weight of approximately 247.21 g/mol .[1] The presence of the carboxylic acid, the aromatic benzene ring, the pyrazole heterocycle, and the electron-withdrawing nitro group bestows upon it a rich chemical character, making it a molecule of interest in medicinal and materials chemistry.
This guide provides a comprehensive overview of the analytical techniques required to elucidate and confirm the structure of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the rationale behind the expected spectral features, providing researchers with a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, their relative numbers, and how they are connected to neighboring protons. The spectrum is predicted to show distinct signals for the carboxylic acid proton, the aromatic protons on the benzoic acid ring, the methylene bridge protons, and the protons on the pyrazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ~8.40 | Singlet | 1H | H-5 (Pyrazole) | The proton at the 5-position of the pyrazole ring is adjacent to a nitrogen atom and is in an electron-deficient aromatic system, leading to a downfield shift. |
| ~8.10 | Singlet | 1H | H-3 (Pyrazole) | Similar to H-5, the proton at the 3-position is also deshielded due to the aromatic nature of the pyrazole ring and the influence of the adjacent nitrogen. |
| ~7.95 | Doublet | 1H | Ar-H | Aromatic proton on the benzoic acid ring ortho to the carboxylic acid group. |
| ~7.60 | Triplet | 1H | Ar-H | Aromatic proton on the benzoic acid ring. |
| ~7.45 | Triplet | 1H | Ar-H | Aromatic proton on the benzoic acid ring. |
| ~7.35 | Doublet | 1H | Ar-H | Aromatic proton on the benzoic acid ring. |
| ~5.50 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the pyrazole nitrogen and the benzoic acid ring, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two electronegative oxygen atoms.[2] |
| ~145.0 | C-4 (Pyrazole) | The carbon bearing the nitro group is significantly deshielded. |
| ~139.0 | C-5 (Pyrazole) | Aromatic carbon in the pyrazole ring. |
| ~135.0 | C-Ar (Quaternary) | Aromatic carbon of the benzoic acid ring attached to the methylene group. |
| ~133.0 | C-Ar (Quaternary) | Aromatic carbon of the benzoic acid ring attached to the carboxylic acid group.[2] |
| ~131.0, 129.0, 128.0, 126.0 | C-Ar (CH) | Aromatic carbons of the benzoic acid ring. |
| ~125.0 | C-3 (Pyrazole) | Aromatic carbon in the pyrazole ring. |
| ~52.0 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |
Experimental Protocol for NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample. Standard ¹H and ¹³C spectra are then acquired.
-
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phase-corrected and the baseline is flattened. Finally, the peaks are integrated (for ¹H) and their chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic bands for the carboxylic acid, the nitro group, and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3100 | Medium | C-H stretch | Aromatic |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | Medium | C=C stretch | Aromatic Rings |
| 1550 - 1475 | Strong | Asymmetric N-O stretch | Nitro Group[3][4][5][6] |
| 1360 - 1290 | Strong | Symmetric N-O stretch | Nitro Group[3][4][5][6] |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| ~920 | Broad, Medium | O-H bend | Carboxylic Acid Dimer |
Experimental Protocol for IR Spectroscopy
The following workflow outlines the process for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.
-
Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition : A pressure arm is engaged to ensure intimate contact between the sample and the crystal. A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences. The sample spectrum is then recorded.
-
Data Processing : The resulting spectrum is typically subjected to an ATR correction algorithm and a baseline correction to improve the quality of the data. The major absorption peaks are then labeled with their corresponding wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, by analyzing the fragmentation pattern, it is possible to deduce the structure of the compound.
Predicted Mass Spectrum Data
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent. Fragmentation can be induced to provide structural information.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 248.06 | [M+H]⁺ (Protonated molecule) |
| 230.05 | [M+H - H₂O]⁺ (Loss of water from carboxylic acid) |
| 202.06 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ (Loss of carboxyl group) |
| 121.03 | [C₇H₅O₂]⁺ (Benzoic acid fragment) |
| 93.03 | [C₆H₅]⁺ (Phenyl fragment) |
| 127.03 | [C₄H₄N₃O₂]⁺ (Nitropyrazole fragment) |
The fragmentation of pyrazoles can involve the expulsion of HCN and N₂.[7] The presence of the nitro group will likely lead to fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da).
Experimental Protocol for Mass Spectrometry
The following diagram illustrates a typical workflow for obtaining a mass spectrum using ESI-MS.
References
- 1. Buy this compound | 925145-56-8 [smolecule.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 7. researchgate.net [researchgate.net]
"CAS number for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid"
An In-depth Technical Guide to 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal and agricultural chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway, and describes essential analytical techniques for its structural elucidation and characterization. Furthermore, it explores the compound's chemical reactivity and discusses its potential biological activities and applications based on the known pharmacology of the pyrazole scaffold. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and application of this molecule.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" that appears in numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5]
The subject of this guide, this compound, integrates this potent pyrazole moiety with two other key functional groups: a benzoic acid and a nitro group. The benzoic acid group can participate in crucial hydrogen bonding interactions with biological targets and improve the compound's pharmacokinetic profile. The electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring, enhancing its reactivity and potential for biological interactions.[6] This unique combination of structural features makes it a compelling candidate for investigation in drug discovery and as a versatile reagent in synthetic chemistry.[6]
This document serves as a senior application scientist's perspective on the molecule, moving beyond simple data recitation to explain the causality behind synthetic strategies and analytical choices, thereby providing a self-validating framework for its study.
Physicochemical Properties and Identification
The fundamental identity of this compound is established by its unique chemical identifiers and physical properties. This data is crucial for sourcing, registration, and analytical characterization.
| Property | Value | Source |
| CAS Number | 925145-56-8 | [6] |
| Molecular Formula | C₁₁H₉N₃O₄ | [6] |
| Molecular Weight | 247.21 g/mol | [6] |
| IUPAC Name | 2-[(4-nitropyrazol-1-yl)methyl]benzoic acid | [6] |
| SMILES | C1=CC=C(C(=C1)CN2C=C(C=N2)--INVALID-LINK--[O-])C(=O)O | [6] |
| InChI Key | VZAQMWCFGKUZAB-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Rationale
While numerous methods exist for the synthesis of substituted pyrazoles, a highly regioselective and efficient approach for preparing N-substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or, more directly for this target, the N-alkylation of a pre-formed pyrazole ring.[2] The latter is the preferred strategy for this specific molecule.
Proposed Retrosynthetic Analysis
The target molecule can be disconnected at the benzylic carbon-pyrazole nitrogen bond. This retrosynthetic approach suggests two primary starting materials: 4-nitro-1H-pyrazole and a suitable 2-methylbenzoic acid derivative, such as methyl 2-(bromomethyl)benzoate. The ester is used to protect the carboxylic acid during the alkylation step, preventing unwanted side reactions.
Detailed Synthesis Protocol
This protocol describes a two-step synthesis involving N-alkylation followed by ester hydrolysis.
Step 1: N-Alkylation to Synthesize Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
-
Reagents & Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazolate anion.
-
Addition of Electrophile: Add a solution of methyl 2-(bromomethyl)benzoate (1.1 eq) dropwise to the reaction mixture.
-
Reaction & Monitoring: Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the mixture, pour it into ice-cold water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product via column chromatography on silica gel.
Causality: DMF is chosen as the solvent for its high polarity, which aids in dissolving the pyrazole salt, and its high boiling point, which is suitable for moderate heating. K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole without causing hydrolysis of the ester.
Step 2: Saponification to this compound
-
Setup: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with 1M hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Synthesis Workflow and Mechanism
The overall workflow from starting materials to the final, purified product is a critical pathway that ensures reproducibility and quality control.
Caption: General workflow for the synthesis of the target compound.
The core chemical transformation is the nucleophilic substitution (Sₙ2) reaction where the pyrazole nitrogen attacks the benzylic carbon.
Caption: Simplified Sₙ2 mechanism for the N-alkylation step.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is required for unambiguous structural assignment.[7][8]
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include distinct peaks for the pyrazole ring protons, a singlet for the benzylic methylene (-CH₂-) protons, and multiplets for the aromatic protons on the benzoic acid ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR : Will show characteristic signals for all unique carbon atoms, including the carbonyl carbon of the acid, the carbons of the two aromatic rings, and the methylene bridge carbon.
-
Advanced NMR (HMBC/NOESY) : Heteronuclear Multiple Bond Correlation (HMBC) can definitively confirm the connectivity between the methylene bridge protons and the carbons of both the pyrazole and benzene rings. Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the spatial proximity of these groups, validating the regiochemistry of the substitution.[9]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Infrared (IR) Spectroscopy : Key vibrational bands will confirm the presence of major functional groups: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, N-O stretching bands for the nitro group, and C=C/C-H bands for the aromatic systems.
-
X-Ray Crystallography : For absolute proof of structure, single-crystal X-ray diffraction can be performed if suitable crystals can be grown. This technique provides an unambiguous 3D model of the molecule, confirming connectivity and stereochemistry.[9][10]
Analytical Workflow
The characterization process follows a logical sequence to build a complete profile of the synthesized molecule.
Caption: Standard workflow for the analytical characterization of the title compound.
Potential Applications and Biological Activity
The structural motifs within this compound suggest significant potential in several fields.[6]
-
Pharmaceuticals : Pyrazole derivatives are well-established as anti-inflammatory agents (e.g., Celecoxib), often acting as inhibitors of enzymes like cyclooxygenase (COX).[1][5] The title compound could be explored for similar activities. Preliminary assessments also suggest potential antimicrobial and anticancer properties for this class of molecules.[1][6] The benzoic acid moiety makes it a candidate for development as an inhibitor of enzymes that recognize carboxylate substrates.
-
Agricultural Chemicals : The biological activity of nitro-pyrazole structures may extend to utility as lead compounds for developing novel pesticides or herbicides.[6]
-
Research Reagents : Due to its defined structure and reactive handles (carboxylic acid and reducible nitro group), it can be used in proteomics and biochemical research, for example, as a fragment for library synthesis or as a molecular probe after conjugation to a reporter tag.[6]
Hypothetical Mechanism of Action: Kinase Inhibition
Many heterocyclic compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. A plausible, though hypothetical, mechanism for a compound like this could involve competitive inhibition at the ATP-binding site of a target kinase.
Caption: Hypothetical inhibition of a generic kinase signaling pathway.
Chemical Reactivity
The molecule possesses several reactive sites that allow for further chemical modification to generate derivatives with potentially enhanced properties.[6]
-
Nucleophilic Substitution : The nitro group can be reduced to an amine (e.g., using H₂, Pd/C or SnCl₂). This resulting aniline-like derivative can then undergo a wide range of reactions, such as amide bond formation or diazotization.
-
Esterification : The carboxylic acid group can be readily converted to esters by reacting with alcohols under acidic conditions (Fischer esterification) or via coupling agents. Esterification is often used to improve a drug's solubility or bioavailability.[6]
-
Decarboxylation : While requiring specific conditions, the carboxylic acid group could potentially be removed to yield a pyrazole derivative without the acidic moiety.[6]
Conclusion
This compound is a multifaceted organic compound with significant potential rooted in its hybrid structure. Its CAS number is 925145-56-8.[6] A logical and scalable synthetic route via N-alkylation of 4-nitro-1H-pyrazole provides reliable access to the molecule. Its structure can be unequivocally confirmed through a standard battery of modern analytical techniques, including NMR and mass spectrometry. The presence of the pharmacologically validated pyrazole ring, combined with a reactive nitro group and a versatile carboxylic acid handle, makes this compound a valuable platform for further investigation in drug discovery, agrochemical development, and as a tool for chemical biology.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Buy this compound | 925145-56-8 [smolecule.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Nitro-1H-Pyrazole Derivatives: A Technical Guide
Introduction: The Nitro-1H-Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a range of clinically approved drugs.[1] The introduction of a nitro group (-NO2) to the pyrazole core dramatically influences its electronic properties and, consequently, its biological activity. This guide provides an in-depth exploration of the multifaceted biological activities of nitro-1H-pyrazole derivatives, offering insights for researchers, scientists, and drug development professionals.
The nitro group, being a strong electron-withdrawing group, can significantly modulate the reactivity and binding affinity of the pyrazole scaffold, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This technical guide will delve into these key biological activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Nitro-1H-pyrazole derivatives have emerged as potent antimicrobial agents, demonstrating significant activity against a range of bacteria and fungi.[5] The presence of the nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species that induce cellular damage in microorganisms.[6]
Antibacterial and Antifungal Efficacy
Numerous studies have demonstrated the in vitro efficacy of nitro-1H-pyrazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial potency.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 1,3-Diaryl-5-nitropyrazoles | Bacillus subtilis | 7.8 - 62.5 | [7] |
| 1,3-Diaryl-5-nitropyrazoles | Staphylococcus aureus | 7.8 - 62.5 | [7] |
| 1,3-Diaryl-5-nitropyrazoles | Candida albicans | 15.62 - 31.25 | [7] |
| Nitro pyrazole based thiazoles | Streptococcus pyogenes | Not Specified | [5] |
| Nitro pyrazole based thiazoles | Pseudomonas aeruginosa | Not Specified | [5] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [8] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [8] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [8] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
This method provides a qualitative assessment of the antimicrobial activity of newly synthesized nitro-1H-pyrazole derivatives.
Materials:
-
Test nitro-1H-pyrazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Dimethyl sulfoxide (DMSO)
-
Sterile Mueller-Hinton agar plates (for bacteria)
-
Sterile Sabouraud Dextrose Agar plates (for fungi)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the nitro-1H-pyrazole compounds and standard drugs in DMSO to a final concentration of 1 mg/mL.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solutions, standard drug solutions, and DMSO (as a negative control) into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action: A Multi-pronged Attack
The antimicrobial action of nitro-1H-pyrazole derivatives is believed to be multifaceted. The nitro group can be enzymatically reduced within the microbial cell to form cytotoxic metabolites, such as nitroso and hydroxylamine radicals. These reactive species can then damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.
Caption: Proposed antimicrobial mechanism of nitro-1H-pyrazole derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has identified nitro-1H-pyrazole derivatives as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[9][10] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).
Cytotoxic Effects on Cancer Cell Lines
The anticancer potential of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-isoxazole hybrids | HT-1080 (Fibrosarcoma) | ≥ 100 | [10] |
| Pyrazole-thiazolidinone hybrids | NCI-H23 (Lung Cancer) | Moderate inhibition at 31.01% | [10] |
| Pyrazole derivatives | MCF-7 (Breast Cancer) | 0.51, 0.79 | [3] |
| Pyrazole derivatives | HeLa (Cervical Cancer) | 23.6 | [11] |
| Pyrazole derivatives | A549 (Lung Cancer) | 37.59 | [11] |
| Pyrazole derivatives | HepG2 (Liver Cancer) | 4.4, 3.46, 2.52 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitro-1H-pyrazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-1H-pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Inhibition of Key Kinases
Several nitro-1H-pyrazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][14] Inhibition of these kinases disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by nitro-1H-pyrazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Nitro-1H-pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[15][16]
In Vivo and In Vitro Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been evaluated in various models. For instance, some derivatives have shown potent inhibition of COX-2, an enzyme that is upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[17]
| Compound Class | Assay | Activity | Reference |
| Pyrazole-hydrazone derivatives | COX-2 Inhibition | IC50 = 0.58 - 0.67 µM | [15] |
| Pyrazole-hydrazone derivatives | 5-LOX Inhibition | IC50 = 1.92 - 2.31 µM | [15] |
| 2,4-dinitrophenyl pyrazole substitutes | Bovine serum albumin denaturation | Good anti-inflammatory activity | [4] |
| Pyrazole derivatives | Carrageenan-induced rat paw edema | Potent activity | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test nitro-1H-pyrazole compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups and fast them overnight before the experiment.
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally to the respective groups.
-
Carrageenan Injection: After a specific time (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
The anti-inflammatory effects of certain nitro-1H-pyrazole derivatives are attributed to their ability to inhibit both COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting both pathways, these compounds can provide a broader spectrum of anti-inflammatory activity.[15][16]
Caption: Dual inhibition of COX and LOX pathways by nitro-1H-pyrazole derivatives.
Conclusion and Future Directions
Nitro-1H-pyrazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore their potential for the development of novel therapeutics. The electron-withdrawing nature of the nitro group plays a pivotal role in defining their pharmacological profiles.
Future research should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these compounds. Further exploration of their mechanisms of action will be crucial for identifying novel molecular targets and designing next-generation therapeutics with improved efficacy and reduced side effects. The synthesis of new libraries of nitro-1H-pyrazole derivatives and their screening against a wider range of biological targets will undoubtedly pave the way for new and effective treatments for a multitude of diseases.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. journalcra.com [journalcra.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide to Predictive Modeling in Drug Discovery
Foreword: The Imperative of Predictive Science in Modern Drug Development
In the contemporary landscape of pharmaceutical research, the trajectory from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and escalating costs. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic profiles and unforeseen toxicity.[1] To mitigate these risks, the paradigm of drug discovery has shifted towards a "fail early, fail cheap" philosophy, where the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount.[2] In silico methodologies, or computational modeling, have emerged as indispensable tools in this early-stage evaluation, offering rapid, cost-effective, and increasingly accurate predictions of a molecule's behavior in vivo.[1]
This technical guide provides an in-depth in silico analysis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , a novel organic compound with potential therapeutic applications.[3] By leveraging a suite of validated and publicly accessible computational tools, we will construct a comprehensive profile of its physicochemical properties, pharmacokinetics, and potential toxicological liabilities. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of predictive data, but also a transparent and scientifically grounded workflow for the in silico evaluation of small molecules. Our approach is rooted in the principles of scientific integrity, ensuring that each prediction is contextualized with an understanding of the underlying models and their validation, thereby providing a trustworthy foundation for further experimental investigation.
The Subject of Our Investigation: this compound
Our molecule of interest, this compound, is a heterocyclic compound featuring a benzoic acid moiety linked to a 4-nitro-1H-pyrazole ring.[3] The presence of the nitro group and the pyrazole ring suggests potential for diverse biological activities, including antimicrobial and anti-inflammatory effects.[3] To embark on a rational drug discovery program with this compound, a thorough understanding of its molecular properties is crucial.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| Canonical SMILES | O=C(O)c1ccccc1Cn1cc(cn1)--INVALID-LINK--=O |
Table 1: Basic molecular identifiers for this compound.
Methodological Framework: A Multi-Tool Approach to In Silico Prediction
To construct a robust and multi-faceted profile of our target molecule, we will employ a curated selection of well-established and freely accessible web-based platforms. The rationale behind this multi-tool approach is to leverage the unique strengths and underlying algorithms of each predictor, thereby providing a more comprehensive and cross-validated assessment.
The workflow for our in silico analysis is depicted in the following diagram:
Trustworthiness and Validation: The OECD Principles
The credibility of any in silico prediction hinges on the validity of the underlying model. For regulatory purposes, the Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of Quantitative Structure-Activity Relationship (QSAR) models.[4][5][6] These principles provide a framework for ensuring the scientific soundness of computational predictions:
-
A defined endpoint: The model should predict a specific and unambiguous biological activity or property.
-
An unambiguous algorithm: The mathematical model and its implementation should be clearly described.
-
A defined domain of applicability: The scope of chemical structures for which the model can make reliable predictions should be defined.
-
Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance should be rigorously evaluated.
-
A mechanistic interpretation, if possible: The model should, ideally, be consistent with existing biological and chemical knowledge.
The tools selected for this guide have been developed with these principles in mind, and their performance has been validated using external datasets.[7][8][9]
In Silico Prediction of Physicochemical Properties and Drug-Likeness
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior.[10] For this analysis, we utilized the SwissADME web server, a comprehensive tool for predicting a wide range of molecular descriptors.[11]
Methodology
The canonical SMILES string of this compound was submitted to the SwissADME server. The platform employs a combination of established computational methods, including fragment-based contributions and topological data, to derive its predictions.
Predicted Physicochemical Properties
The key physicochemical properties predicted by SwissADME are summarized in the table below:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 247.21 g/mol | Within the typical range for small molecule drugs. |
| LogP (iLOGP) | 1.87 | Indicates moderate lipophilicity. |
| LogS (ESOL) | -2.83 | Predicted to be soluble in water. |
| Topological Polar Surface Area (TPSA) | 98.56 Ų | Suggests good intestinal absorption and cell permeability. |
| Number of Hydrogen Bond Acceptors | 5 | Within the acceptable range for drug-likeness. |
| Number of Hydrogen Bond Donors | 1 | Within the acceptable range for drug-likeness. |
| Number of Rotatable Bonds | 4 | Indicates good oral bioavailability. |
Table 2: Predicted physicochemical properties of this compound using SwissADME.
Drug-Likeness Evaluation
SwissADME also assesses the "drug-likeness" of a molecule based on several established rules, including Lipinski's Rule of Five. Our target molecule adheres to all of Lipinski's rules, suggesting a favorable profile for oral bioavailability.
In Silico Prediction of ADME and Pharmacokinetics
To gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) profile of our compound, we employed the pkCSM web server.[8][12][13][14] pkCSM utilizes graph-based signatures to model the pharmacokinetic properties of small molecules.[8][12][13][14]
Methodology
The SMILES string of the target molecule was submitted to the pkCSM platform. The server's predictive models are built on large, curated datasets of experimentally determined ADMET properties.
Predicted ADME Properties
The following table summarizes the key ADME parameters predicted by pkCSM:
| ADME Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (log mol/L) | -2.571 | Good aqueous solubility. |
| Caco-2 Permeability (log Papp) | 0.493 | Moderate intestinal permeability. |
| Intestinal Absorption (Human) | 90.1% | High predicted intestinal absorption. |
| Distribution | ||
| VDss (human) (log L/kg) | -0.153 | Limited distribution into tissues. |
| BBB Permeability (logBB) | -0.963 | Unlikely to cross the blood-brain barrier. |
| CNS Permeability (logPS) | -2.315 | Low permeability into the central nervous system. |
| Metabolism | ||
| CYP2D6 Substrate | No | Not a substrate of the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.354 | Moderate predicted clearance rate. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the OCT2 transporter. |
Table 3: Predicted ADME properties of this compound using pkCSM.
In Silico Prediction of Toxicological Properties
Early identification of potential toxicities is a critical step in drug discovery. For this purpose, we utilized the ProTox-II web server, which predicts a wide range of toxicity endpoints based on a combination of machine learning models, pharmacophores, and fragment propensities.[7][9][15][16]
Methodology
The SMILES string of our target compound was submitted to the ProTox-II server. The platform's models are trained on extensive datasets from both in vitro and in vivo toxicity studies.[7][9][16]
Predicted Toxicological Endpoints
The predicted toxicity profile of this compound is presented below:
| Toxicity Endpoint | Prediction | Predicted Probability | Interpretation |
| Oral Toxicity (LD50) | Class 4 (300 < LD50 <= 2000 mg/kg) | 0.61 | Predicted to be harmful if swallowed. |
| Hepatotoxicity | Inactive | 0.67 | Low probability of causing liver damage. |
| Carcinogenicity | Inactive | 0.73 | Low probability of being carcinogenic. |
| Mutagenicity | Active | 0.52 | Potential to cause genetic mutations. |
| Cytotoxicity | Inactive | 0.81 | Low probability of being toxic to cells. |
| Immunotoxicity | Inactive | 0.88 | Low probability of affecting the immune system. |
Table 4: Predicted toxicological properties of this compound using ProTox-II.
The workflow for toxicity prediction using ProTox-II can be visualized as follows:
Synthesis of Findings and Future Directions
Our comprehensive in silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions suggest that the compound possesses favorable physicochemical characteristics for oral administration, including good aqueous solubility and high intestinal absorption. Its moderate lipophilicity and predicted inability to cross the blood-brain barrier may be advantageous for targeting peripheral tissues.
The metabolism predictions indicate that the compound is a likely substrate for CYP3A4, a major drug-metabolizing enzyme. This information is crucial for anticipating potential drug-drug interactions. Encouragingly, the compound is not predicted to be a significant inhibitor of major CYP450 isoforms.
The toxicity predictions raise a note of caution regarding potential mutagenicity. While the prediction probability is moderate, this finding warrants further experimental investigation using assays such as the Ames test. The predicted oral toxicity falls into Class 4, indicating that the compound may be harmful if ingested in large quantities. The low predicted hepatotoxicity, carcinogenicity, and cytotoxicity are positive indicators.
References
- 1. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Buy this compound | 925145-56-8 [smolecule.com]
- 4. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 5. Validation of QSAR models for legislative purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. pkCSM [biosig.lab.uq.edu.au]
- 15. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Pyrazolyl-Methyl-Benzoic Acid Compounds: Synthesis, Characterization, and Therapeutic Potential
Foreword
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and broad range of pharmacological activities have led to the development of numerous therapeutic agents.[2][3][4][5][6] This technical guide focuses on a specific and highly promising class of pyrazole derivatives: pyrazolyl-methyl-benzoic acid compounds. By integrating a benzoic acid moiety via a methyl linker, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules, opening new avenues for drug discovery.
This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, spectroscopic characterization, structural analysis, and biological activities of pyrazolyl-methyl-benzoic acid compounds. The content is structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and a framework for future research and development in this exciting area.
Synthetic Strategies: Building the Pyrazole Core
The synthesis of pyrazolyl-methyl-benzoic acid derivatives typically involves a multi-step approach, beginning with the construction of the core pyrazole ring, followed by functionalization. A common and effective strategy is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[4][7]
General Synthesis Workflow
A representative synthetic route to a key intermediate, a pyrazole-derived aldehyde, is outlined below. This aldehyde serves as a versatile precursor for a wide range of pyrazolyl-methyl-benzoic acid derivatives.[8][9]
Caption: General synthetic workflow for pyrazolyl-methyl-benzoic acid derivatives.
Detailed Experimental Protocol: Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid
This protocol details the synthesis of a key aldehyde intermediate, which can be further modified to generate a library of pyrazolyl-methyl-benzoic acid compounds.
Materials:
-
4-Hydrazinobenzoic acid
-
Acetophenone
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (1 equivalent) and acetophenone (1.05 equivalents) in ethanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone intermediate. This intermediate is often used in the next step without further purification.[9]
-
-
Vilsmeier-Haack Cyclization:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to an ice-cold solution of DMF (5 equivalents).
-
Add the crude hydrazone intermediate to the Vilsmeier reagent.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate.
-
The resulting precipitate, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, is collected by filtration, washed with water, and dried.[8]
-
Spectroscopic Characterization: Unveiling the Molecular Structure
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of newly synthesized pyrazolyl-methyl-benzoic acid compounds.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[12][13]
| ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Signal | Description |
| ~13.0 | Singlet (broad) | Carboxylic acid proton (-COOH) |
| ~8.5-9.0 | Singlet | Pyrazole C4-H proton |
| ~7.2-8.2 | Multiplets | Aromatic protons of the benzoic acid and other phenyl substituents |
| ~4.0 | Singlet | Methylene protons (-CH₂-) |
| ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Carbon Atom |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~140-155 | Pyrazole ring carbons (C3, C5) |
| ~118-145 | Aromatic carbons |
| ~105-115 | Pyrazole ring carbon (C4) |
| ~40-50 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[12]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretching of the carboxylic acid |
| ~1680-1710 | C=O stretching of the carboxylic acid |
| ~1500-1600 | C=C and C=N stretching of the aromatic and pyrazole rings |
| ~1200-1300 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.[14][15][16] The crystal structures of pyrazolyl-benzoic acid derivatives often reveal the formation of hydrogen-bonded dimers through their carboxylic acid moieties, which can influence their solid-state properties and biological activity.[17][18]
Biological Activities and Therapeutic Potential
Pyrazolyl-methyl-benzoic acid compounds have demonstrated a wide array of biological activities, making them attractive candidates for drug development.
Antibacterial Activity
A significant body of research has focused on the antibacterial properties of these compounds, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9] The presence of the benzoic acid moiety can enhance the antibacterial potency.
Caption: Proposed mechanism of antibacterial action.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[1] Derivatives of pyrazolyl-methyl-benzoic acid have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and other enzymes involved in cell growth and survival.[19]
Anti-inflammatory Activity
Some pyrazole derivatives are known for their anti-inflammatory properties. The structural features of pyrazolyl-methyl-benzoic acid compounds make them potential candidates for the development of novel anti-inflammatory drugs.[6]
Computational Studies: Guiding Drug Design
Computational methods such as Density Functional Theory (DFT) and molecular docking are increasingly used to understand the structure-activity relationships (SAR) and to guide the design of more potent and selective compounds.[19][20][21][22][23]
-
DFT studies provide insights into the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to their reactivity.[19][20]
-
Molecular docking simulations help to predict the binding modes and affinities of these compounds with their biological targets, such as enzymes or receptors.[21][22][23]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chim.it [chim.it]
- 8. researchgate.net [researchgate.net]
- 9. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mkuniversity.ac.in [mkuniversity.ac.in]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medicalresearchjournal.org [medicalresearchjournal.org]
- 22. researchgate.net [researchgate.net]
- 23. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
A Technical Guide to the Synthesis of Novel Pyrazole Derivatives for Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. First synthesized by Ludwig Knorr in 1883, this versatile scaffold is a key pharmacophore in a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib (Celebrex®), the erectile dysfunction medication sildenafil (Viagra®), and the anti-obesity drug rimonabant.[1][2] The unique structural and electronic properties of the pyrazole ring allow it to act as a bioisostere for other functional groups and engage in a variety of non-covalent interactions with biological targets, making it a privileged structure in drug design.[1][3] This guide provides an in-depth exploration of the core synthetic pathways to novel pyrazole derivatives, offering both mechanistic insights and practical, field-proven experimental protocols for researchers and drug development professionals.
I. Classical Approaches to the Pyrazole Core: The Knorr Synthesis and its Variants
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely employed methods for constructing the pyrazole ring. This venerable reaction, known as the Knorr pyrazole synthesis, offers a straightforward and often high-yielding route to a diverse range of substituted pyrazoles.[4][5]
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The Knorr synthesis is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate via condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[6][7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[6][7]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. The outcome is often dictated by the relative reactivity of the carbonyl groups, which is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction pH.[2]
Diagram: Knorr Pyrazole Synthesis - General Mechanism
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
"protocol for synthesizing 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid"
An Application Note and Protocol for the Synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a 4-nitropyrazole ring via a methylene bridge.[1] The constituent pyrazole ring is a common structural motif in medicinal chemistry, and the introduction of a nitro group can significantly influence the molecule's electronic properties and biological activity.[2] Preliminary research suggests that compounds with this scaffold may possess antimicrobial and anti-inflammatory properties, making them valuable targets for drug discovery and agrochemical development programs.[1]
This document provides a comprehensive, field-tested guide for the multi-step synthesis of this compound. The described protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for validation to ensure reproducibility and high purity of the final compound.
The synthetic strategy involves two primary stages:
-
Synthesis of the 4-nitropyrazole precursor: This is achieved through an optimized nitration of pyrazole.
-
N-alkylation and hydrolysis: The 4-nitropyrazole is coupled with a commercially available benzoyl derivative, followed by hydrolysis to yield the target carboxylic acid. This approach circumvents the direct use of 2-(bromomethyl)benzoic acid, which can be less stable and prone to self-condensation.
I. Overall Synthetic Scheme
The synthesis proceeds through a three-step sequence starting from pyrazole and methyl 2-(bromomethyl)benzoate.
Caption: Overall reaction pathway for the synthesis of the target compound.
II. Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
4-Nitropyrazole: Harmful if swallowed and causes serious eye damage.[3][4][5][6][7] It is a combustible solid.[4]
-
Fuming Nitric Acid & Fuming Sulfuric Acid: Extremely corrosive and strong oxidizing agents. Handle with extreme care to avoid severe burns.
-
Methyl 2-(bromomethyl)benzoate: Harmful if swallowed, inhaled, or in contact with skin.[8][9] Causes skin and serious eye irritation.[8][10] It is also a lachrymator.[11]
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][8][10]
III. Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
This protocol is adapted from an optimized one-pot, two-step nitration method that provides a high yield of the desired product.[2] The initial formation of pyrazole sulfate helps control the reactivity and improves the selectivity of the subsequent nitration.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrazole | 68.08 | 5.00 g | 73.46 mmol |
| Conc. Sulfuric Acid (98%) | 98.08 | 15.3 mL | 281.7 mmol |
| Fuming Sulfuric Acid (20% SO₃) | - | 40.5 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 7.0 mL | - |
| Crushed Ice | - | ~300 g | - |
| Deionized Water | 18.02 | As needed | - |
Procedure
-
Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (15.3 mL).
-
Pyrazole Addition: Cool the flask in an ice-water bath. Slowly add pyrazole (5.00 g) portion-wise to the sulfuric acid, ensuring the internal temperature does not exceed 20°C. Stir for 15 minutes to form pyrazole sulfate.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (7.0 mL) to fuming sulfuric acid (40.5 mL) while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature at 50°C. Causality Note: Maintaining the temperature at 50°C is crucial. Lower temperatures result in a sluggish reaction, while higher temperatures can lead to the formation of dinitrated byproducts and decomposition.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 50°C with stirring for 1.5 hours.[2] Monitor the reaction progress using TLC (Thin Layer Chromatography) with a 1:1 mixture of hexane and ethyl acetate.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the acidic mixture onto ~300 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Precipitation and Filtration: A pale white solid will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ≈ 7). Dry the product in a vacuum oven at 40-50°C.
-
Yield and Characterization: The expected yield is approximately 7.0-7.5 g (80-85%). The product should be a white to pale yellow crystalline solid. Confirm the structure using ¹H NMR and melting point analysis (Lit. mp: 163–165 °C).[12]
Protocol 2: Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
This step involves the N-alkylation of 4-nitropyrazole. Potassium carbonate is used as a mild base, and DMF serves as a polar aprotic solvent to facilitate the Sₙ2 reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-1H-pyrazole | 113.07 | 2.00 g | 17.69 mmol |
| Methyl 2-(bromomethyl)benzoate | 229.07 | 4.44 g | 19.45 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.67 g | 26.53 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
Procedure
-
Setup: To a 100 mL round-bottom flask, add 4-nitro-1H-pyrazole (2.00 g), potassium carbonate (3.67 g), and DMF (40 mL).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add methyl 2-(bromomethyl)benzoate (4.44 g) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Insight: While room temperature alkylations are possible, gentle heating ensures complete consumption of the starting materials. The main challenge in pyrazole alkylation is potential N1 vs. N2 isomer formation.[13] For 4-nitropyrazole, N1 alkylation is generally favored due to steric hindrance from the nitro group, but purification is essential to isolate the desired regioisomer.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure N1-alkylated product.
-
Yield and Characterization: The expected yield is approximately 3.5-4.0 g (75-85%). The product will be a solid. Confirm its structure via ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of this compound
The final step is a standard saponification of the methyl ester to the carboxylic acid, followed by acidic work-up.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate | 263.22 | 3.00 g | 11.40 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 0.68 g | 17.10 mmol |
| Methanol (MeOH) | 32.04 | 30 mL | - |
| Deionized Water | 18.02 | 15 mL | - |
| Hydrochloric Acid (2 M HCl) | - | As needed | - |
Procedure
-
Setup: Dissolve the ester intermediate (3.00 g) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: In a separate beaker, dissolve sodium hydroxide (0.68 g) in water (15 mL). Add the NaOH solution to the methanolic solution of the ester.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with ~20 mL of water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M HCl. A white or off-white precipitate will form.
-
Filtration: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water and then dry it under vacuum.
-
Yield and Characterization: The expected yield is approximately 2.5-2.7 g (88-95%). The final product, this compound, has a molecular weight of 247.21 g/mol .[1] Confirm the final structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the carboxylic acid O-H and C=O stretches), and high-resolution mass spectrometry (HRMS).
IV. Experimental Workflow Visualization
Caption: Step-by-step workflow for the multi-step synthesis.
V. References
-
Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ. --INVALID-LINK--
-
ChemicalBook. 2-(Bromomethyl)benzoic acid synthesis. --INVALID-LINK--
-
ECHEMI. Methyl 2-bromomethylbenzoate SDS, 2417-73-4 Safety Data Sheets. --INVALID-LINK--
-
Guidechem. What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. --INVALID-LINK--
-
Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. --INVALID-LINK--
-
ECHEMI. 4-Nitropyrazole SDS, 2075-46-9 Safety Data Sheets. --INVALID-LINK--
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Methyl 2-bromomethylbenzoate. --INVALID-LINK--
-
Sigma-Aldrich. 4-Nitro-1H-pyrazole 97. --INVALID-LINK--
-
Smolecule. This compound. --INVALID-LINK--
-
Google Patents. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. --INVALID-LINK--
-
ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. --INVALID-LINK--
-
Apollo Scientific. 4-Nitro-1H-pyrazole Safety Data Sheet. --INVALID-LINK--
-
AK Scientific, Inc. 4-Nitropyrazole Safety Data Sheet. --INVALID-LINK--
-
PubChem. Methyl 2-(bromomethyl)benzoate. --INVALID-LINK--
-
PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. --INVALID-LINK--
-
Chemsrc. Methyl 2-bromomethylbenzoate Material Safety Data Sheet. --INVALID-LINK--
-
Guidechem. 4-Nitropyrazole 2075-46-9 wiki. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Methyl 2-(Bromomethyl)benzoate. --INVALID-LINK--
-
Bentham Open. Microwave Synthesis of Arylmethyl Substituted Pyrazoles. --INVALID-LINK--
References
- 1. Buy this compound | 925145-56-8 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Methyl 2-bromomethylbenzoate | CAS#:2417-73-4 | Chemsrc [chemsrc.com]
- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antimicrobial Assays Using 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction: The Rationale for Investigating Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Heterocyclic compounds, particularly those containing pyrazole scaffolds, have garnered significant attention due to their diverse pharmacological properties, including potent antimicrobial activities.[1][2][3] The compound 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a molecule of interest, combining the biologically active pyrazole nucleus with a benzoic acid moiety.[4] The presence of a nitro group may further enhance its biological activity.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of this compound. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable across different laboratories.[5][6] We will detail the foundational broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent steps to ascertain the Minimum Bactericidal Concentration (MBC), which together form the cornerstone of preclinical antimicrobial assessment.[7][8][9]
Compound Profile: this compound
-
Chemical Structure:
-
Physicochemical Properties (Predicted):
-
Solubility: The benzoic acid moiety suggests some aqueous solubility, but the overall structure is largely organic. It is predicted to be poorly soluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[10]
-
Handling and Storage: Store in a cool, dry, dark place. For long-term storage, desiccated at -20°C is recommended.
-
Overall Experimental Workflow
The systematic evaluation of a novel compound's antimicrobial properties follows a logical progression from initial screening to quantitative assessment of its inhibitory and cidal activities. The workflow described here is a standard, field-proven approach.
Caption: High-level workflow for antimicrobial susceptibility testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[11]
-
RPMI-1640 Medium for fungi (optional).
-
Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA) for bacterial subculturing.
-
-
Reagents:
-
Apparatus:
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel and single-channel micropipettes with sterile tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)[7]
-
Spectrophotometer or plate reader (optional, for objective turbidity reading)
-
Vortex mixer
-
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
Causality: The first critical step is to create a soluble, sterile, and concentrated stock solution of the test compound. DMSO is a common solvent for poorly water-soluble compounds, but its final concentration in the assay must be controlled to avoid inherent antimicrobial effects.[10][17]
-
Weighing: Accurately weigh 2.47 mg of this compound.
-
Solubilization: Dissolve the compound in 1 mL of sterile DMSO to create a 10 mM stock solution (or 2.47 mg/mL). Vortex thoroughly until fully dissolved. Note: This corresponds to a 100x or higher stock concentration relative to the final highest test concentration, ensuring the final DMSO concentration is ≤1%.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C.
Protocol 2: Preparation of Standardized Microbial Inoculum
Causality: The density of the starting bacterial inoculum is a critical variable that directly impacts the MIC result.[18] A high inoculum can overwhelm the antimicrobial agent, leading to falsely elevated MICs. The 0.5 McFarland standard provides a reproducible cell density (~1.5 x 10⁸ CFU/mL for bacteria), which is then diluted to the final required concentration.[7][15]
-
Primary Culture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., TSA) and incubate for 18-24 hours at 35°C ± 2°C to obtain fresh, isolated colonies.
-
Colony Suspension: Using a sterile loop or swab, select 3-5 well-isolated colonies and suspend them in a tube containing 3-5 mL of sterile saline.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Compare its turbidity to the 0.5 McFarland standard by holding both tubes against a white background with contrasting black lines.[15] Adjust the suspension as follows:
-
If too turbid, add more sterile saline.
-
If not turbid enough, add more colony material.
-
-
Final Dilution: This standardized suspension (~1.5 x 10⁸ CFU/mL) must be diluted to the final working concentration. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A common method is to perform a 1:150 dilution (e.g., 0.1 mL of standardized suspension into 14.9 mL of CAMHB).[7][19] This diluted inoculum is now ready for use.
Protocol 3: Broth Microdilution for MIC Determination
Causality: This method quantifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] By using serial two-fold dilutions, it provides a precise endpoint (the MIC) that is a gold standard for susceptibility testing.[6][7]
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate (Columns 1-11).
-
Compound Addition: Add 100 µL of the prepared compound stock solution (e.g., 1280 µg/mL, which is 2x the desired final highest concentration) to the first well of each test row (Column 1). This results in a total volume of 150 µL in Column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix well by pipetting up and down. Continue this process from Column 2 to Column 10. Discard the final 50 µL from Column 10.[20] This creates a gradient of concentrations. Columns 11 and 12 are used for controls.
-
Control Wells:
-
Growth Control (Column 11): Add 50 µL of CAMHB. This well will receive only the inoculum and should show robust growth.
-
Sterility Control (Column 12): Add 100 µL of CAMHB. This well receives no inoculum and should remain clear, confirming the sterility of the medium.
-
Solvent Control: It is crucial to run a parallel row with serial dilutions of DMSO (without the compound) to confirm that the solvent itself is not inhibiting microbial growth at the concentrations used.
-
-
Inoculation: Using a multichannel pipette, add 50 µL of the final diluted microbial inoculum (~5 x 10⁵ CFU/mL) to each well in Columns 1 through 11.[7] This brings the final volume in each well to 100 µL and dilutes the compound concentrations to their final test values.
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MIC value only indicates growth inhibition, which could be static (inhibitory) or cidal (killing). The MBC test differentiates between these two modes of action by determining the lowest concentration required to kill ≥99.9% of the initial inoculum.[9][21]
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a fresh MHA plate.[22] Also, plate an aliquot from the growth control well to confirm inoculum viability.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][22]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Sample Antimicrobial Activity Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa | ATCC 27853 | 64 | >128 | >2 | Inconclusive |
| Ciprofloxacin (Control) | N/A | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation Logic:
The ratio of MBC to MIC is a key indicator of whether a compound's effect is bactericidal or bacteriostatic.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates a killing effect.[22]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth without killing the bacteria.[22]
Caption: Decision tree for interpreting MBC/MIC results.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. The data generated, including MIC and MBC values against a panel of clinically relevant microorganisms, will establish a foundational understanding of its activity spectrum and potency. Positive results from these assays would warrant further investigation, including time-kill kinetics, mechanism of action studies, and evaluation against a broader panel of resistant clinical isolates.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Buy this compound | 925145-56-8 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. ispub.com [ispub.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. microrao.com [microrao.com]
- 15. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altuner.me [altuner.me]
- 19. apec.org [apec.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes and Protocols for the Evaluation of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid in Cancer Cell Lines
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The compound 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, with its distinct chemical features, presents an interesting candidate for investigation as a potential chemotherapeutic agent. The presence of the nitro-pyrazole moiety suggests potential for inducing cellular stress and apoptosis, while the benzoic acid group could influence its solubility and interactions with biological targets.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro anticancer potential of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for cancer cell line-based drug screening.
General Experimental Workflow
A systematic approach is crucial for elucidating the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A general workflow for the in vitro evaluation of a novel anticancer compound.
PART 1: Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[4] This is typically achieved through cytotoxicity assays, which measure the dose-dependent response of cancer cells to the compound.[5][6]
Recommended Cell Lines
A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity. Suggested cell lines include:
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| HeLa | Cervical Cancer |
| A549 | Lung Carcinoma |
| HCT116 | Colon Carcinoma |
| DU145 | Prostate Carcinoma |
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the cell number.
Procedure: The initial steps of cell seeding and compound treatment are the same as for the MTT assay.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[5]
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Hypothetical Data Presentation
The IC50 values obtained from the cytotoxicity assays should be summarized in a table for easy comparison.
| Cell Line | IC50 (µM) after 48h Incubation |
| MCF-7 | Hypothetical Value |
| HeLa | Hypothetical Value |
| A549 | Hypothetical Value |
| HCT116 | Hypothetical Value |
| DU145 | Hypothetical Value |
PART 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
If this compound demonstrates significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[7]
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[9] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Treatment:
-
Treat cells as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[12]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[12]
PART 3: Potential Signaling Pathway Investigation
The pyrazole scaffold has been associated with the inhibition of various kinases and signaling pathways implicated in cancer. A plausible hypothesis for the mechanism of action of this compound could involve the modulation of key cell survival and proliferation pathways.
Caption: A hypothetical signaling pathway that could be investigated for the compound.
Further studies, such as Western blotting, could be employed to investigate the effect of the compound on the expression and phosphorylation status of key proteins in pathways like PI3K/Akt or MAPK, as well as on cell cycle regulatory proteins (e.g., cyclins and CDKs) and apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 925145-56-8 [smolecule.com]
- 4. opentrons.com [opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biocompare.com [biocompare.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: A Comprehensive Preclinical Evaluation of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a Novel Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
The persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles drives the exploration of new chemical entities. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib[1][2]. This application note presents a comprehensive guide for the preclinical evaluation of a novel pyrazole-containing compound, 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. As the specific anti-inflammatory properties of this molecule are currently uncharacterized, this document provides a structured, hypothesis-driven workflow. It details the rationale and step-by-step protocols for a suite of in vitro and in vivo assays designed to assess its therapeutic potential, beginning with its postulated mechanism as a cyclooxygenase (COX) inhibitor and extending to its effects on pro-inflammatory cytokine production and its efficacy in a validated animal model of acute inflammation.
Introduction and Rationale
The compound this compound (hereafter "Compound NPB") contains the 4-nitropyrazole and benzoic acid moieties, structural features that suggest a potential for interaction with the active sites of inflammatory enzymes. Given the established success of pyrazole derivatives as anti-inflammatory agents, a systematic investigation into the biological activity of Compound NPB is warranted[6]. This guide provides the necessary framework and detailed protocols to rigorously evaluate its potential as a novel anti-inflammatory drug candidate.
Postulated Mechanism of Action: COX Inhibition
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Pyrazole Derivatives
Introduction: The Versatility and Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of pharmacological activities.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3][4] This guide provides a comprehensive overview of the experimental setups required to rigorously evaluate the efficacy of novel pyrazole derivatives, with a focus on their common applications as kinase inhibitors, anti-inflammatory agents (COX inhibitors), and antimicrobial compounds.
The rationale behind the experimental designs detailed herein is to provide a logical, stepwise approach to characterizing a compound's activity, from initial in vitro screening to more complex cell-based and in vivo models. This ensures a thorough understanding of a derivative's potency, selectivity, and potential therapeutic window.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
Initial efficacy testing should be performed in a controlled, cell-free environment to determine the direct interaction of the pyrazole derivative with its intended molecular target. This approach minimizes the confounding variables present in a cellular context and provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Kinase Inhibition Assays: Targeting Dysregulated Cell Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazole derivatives have shown significant promise as kinase inhibitors, targeting families such as Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[6][7]
Rationale for Kinase Inhibition Assays: These assays directly measure the ability of a pyrazole derivative to inhibit the enzymatic activity of a specific kinase. This is a crucial first step in validating the compound as a potential kinase-targeted therapeutic.
Experimental Workflow for Kinase Inhibition Assays:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a generic kinase and can be modified based on the specific enzyme's requirements.
-
Compound Preparation: Prepare a series of dilutions of the pyrazole derivative in a suitable solvent (e.g., DMSO). A common starting concentration range is 10 mM to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of each compound dilution. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution to each well.
-
Add 5 µL of a mixture containing the kinase substrate and ATP. The concentration of ATP should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Cyclooxygenase (COX) Inhibition Assays: Targeting Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Pyrazole-containing drugs like celecoxib are selective COX-2 inhibitors.[4]
Rationale for COX Inhibition Assays: These assays are essential for identifying pyrazole derivatives that can selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[9]
Protocol: In Vitro COX Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX.
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivative.
-
Assay Plate Setup: In a 96-well plate, add the test compound, vehicle control, and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme and Substrate Addition:
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add arachidonic acid (the substrate) to initiate the reaction.
-
-
Incubation and Detection:
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10][11]
Antimicrobial Susceptibility Testing: Combating Infectious Agents
Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[2][3]
Rationale for Antimicrobial Susceptibility Testing: These assays determine the minimum concentration of a pyrazole derivative required to inhibit the growth of or kill a specific microorganism.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[12]
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the pyrazole derivative in a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][12][13]
Part 2: Cell-Based Efficacy Assessment - Bridging the Gap to In Vivo
Cell-based assays provide a more biologically relevant context for evaluating the efficacy of pyrazole derivatives by considering factors such as cell permeability, metabolism, and engagement with intracellular signaling pathways.
Cytotoxicity and Antiproliferative Assays
Rationale: These assays are fundamental for anticancer drug discovery. They measure the ability of a compound to inhibit cell growth or induce cell death in cancer cell lines.[14][15]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.[5][16]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17]
Signaling Pathway Analysis in Cancer Cells:
To understand the mechanism of action, it is crucial to investigate the effect of the pyrazole derivative on the target signaling pathway within the cancer cells.
Caption: Workflow for mechanistic studies in cancer cells.
Example: Inhibition of the JAK/STAT Pathway
Many 4-amino-(1H)-pyrazole derivatives are potent JAK inhibitors.[6] The JAK/STAT pathway is crucial for cytokine signaling, and its aberrant activation is implicated in various cancers.[7]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.
Anti-inflammatory Activity in Cell-Based Assays
Rationale: To assess the anti-inflammatory potential of pyrazole derivatives in a cellular context, assays that measure the production of inflammatory mediators are employed.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce the production of nitric oxide (NO).
-
NO Measurement: After 24 hours, collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.[10]
Part 3: In Vivo Efficacy Assessment - Evaluation in a Living System
In vivo studies are essential to evaluate the efficacy of a pyrazole derivative in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.
Anti-inflammatory and Analgesic Models
Rationale: Animal models of inflammation and pain are used to assess the therapeutic potential of pyrazole derivatives for inflammatory conditions.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize rats to the experimental conditions.
-
Compound Administration: Administer the pyrazole derivative orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.[18][19]
Anticancer Models
Rationale: Animal models of cancer are crucial for evaluating the antitumor efficacy of pyrazole derivatives in a physiological setting.
Protocol: Ehrlich Ascites Carcinoma (EAC) Model in Mice
-
Tumor Inoculation: Inoculate mice intraperitoneally with EAC cells.
-
Compound Treatment: After 24 hours, start the treatment with the pyrazole derivative, administered daily for a specified period (e.g., 9 days).
-
Efficacy Evaluation: Monitor the mice for an increase in lifespan, changes in body weight, and tumor volume.
-
Data Analysis: Calculate the percentage increase in lifespan (% ILS) and the mean survival time (MST).[20]
Data Presentation: Summarizing Efficacy Data
Clear and concise data presentation is vital for comparing the efficacy of different pyrazole derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| 3f | JAK1 | 3.4[6] |
| 3f | JAK2 | 2.2[6] |
| 3f | JAK3 | 3.5[6] |
| 17 | Chk2 | 17.9[16] |
Table 2: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 11 | MCF-7 | 2.85[21] |
| 11 | HT-29 | 2.12[21] |
| 5b | K562 | 0.021[22] |
| 5b | A549 | 0.69[22] |
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Model | Dose | % Inhibition of Edema |
| 5u | Carrageenan-induced paw edema | 10 mg/kg | 80.63%[4] |
| 5s | Carrageenan-induced paw edema | 10 mg/kg | 78.09%[4] |
Conclusion
The experimental setups described in this guide provide a robust framework for the comprehensive evaluation of pyrazole derivative efficacy. By progressing logically from in vitro target engagement to cell-based functional assays and finally to in vivo models of disease, researchers can build a strong data package to support the further development of promising pyrazole-based therapeutic agents. The key to success lies in careful experimental design, rigorous execution, and thoughtful interpretation of the data within the context of the compound's intended therapeutic application.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]
- 9. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
"how to dissolve 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid for in vitro studies"
Application Note & Protocol Guide
Topic: Strategic Solubilization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid for In Vitro Biological Assays
Abstract
This document provides a comprehensive technical guide for the dissolution of this compound, a molecule of interest in drug discovery, for its effective use in in vitro biological studies. The compound's bifunctional nature, possessing both a weakly acidic benzoic acid moiety and a largely nonpolar nitropyrazole group, presents a distinct solubility challenge. This guide moves beyond generic protocols to offer a strategic framework based on the compound's specific physicochemical properties. We detail two primary, validated methodologies: a robust organic solvent-based approach using Dimethyl Sulfoxide (DMSO) and an alternative pH-mediated aqueous-based approach. Each protocol is designed to ensure compound stability, maximize bioavailability in assays, and minimize solvent-induced artifacts, thereby upholding the integrity of experimental outcomes.
Foundational Analysis: Physicochemical Properties
A successful solubilization strategy begins with a fundamental understanding of the compound's molecular structure. This compound (C₁₁H₉N₃O₄) is a composite structure, and its solubility is dictated by the interplay of its two primary functional regions.
-
Benzoic Acid Moiety : This group contains a carboxylic acid, which is a weak acid. The pKa of benzoic acid is approximately 4.2.[1][2][3] This is the critical handle for manipulating solubility. At a pH below its pKa, the carboxyl group is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. At a pH above its pKa, it deprotonates to the carboxylate anion (-COO⁻), dramatically increasing its aqueous solubility.[4][5]
-
Nitropyrazole Moiety : This heterocyclic, nitro-containing group is relatively large, rigid, and nonpolar. The electron-withdrawing nature of the nitro group contributes to the chemical stability of the aromatic system but also reduces its polarity, favoring solubility in organic solvents over aqueous media.[6][7]
The combination of these groups results in a compound that is predicted to be poorly soluble in water, especially under neutral or acidic conditions, but soluble in polar aprotic organic solvents.
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₉N₃O₄ | [8] |
| Molecular Weight | 247.21 g/mol | [8] |
| Key Functional Groups | Carboxylic Acid, Nitropyrazole | - |
| Predicted pKa | ~4.2 (due to benzoic acid moiety) | [1][9] |
| Predicted Solubility | Poor in neutral/acidic aqueous solutions; soluble in organic solvents (e.g., DMSO, Ethanol) and basic aqueous solutions (pH > 6). | [4][10] |
Strategic Framework for Solvent Selection
The choice of solvent is not trivial; it can directly impact experimental results through cytotoxicity or assay interference. The following decision-making framework is recommended to select the optimal solubilization strategy.
Caption: Decision workflow for selecting the appropriate solubilization protocol.
Detailed Experimental Protocols
Protocol 1: High-Concentration Stock Solution in DMSO (Primary Method)
This protocol leverages the superior solvating power of Dimethyl Sulfoxide (DMSO) and is the standard approach for most in vitro applications, including high-throughput screening.[11] The central principle is to create a highly concentrated stock that allows for significant dilution into the final assay medium, keeping the final DMSO concentration at a non-toxic level.
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO (e.g., ATCC® 4-X™)[12][13]
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock:
-
Mass = 10 mM × 1 mL × 247.21 g/mol = 2.47 mg
-
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear. A gentle warming to 37°C can aid dissolution but should be done cautiously.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11] The hygroscopic nature of DMSO makes proper sealing essential to prevent water absorption.
Protocol 2: Preparation of Working Solutions and Serial Dilution
A common failure point is compound precipitation when the DMSO stock is diluted into an aqueous assay buffer.[11] This "crash out" occurs because the compound is far less soluble in the aqueous environment. To prevent this, a serial dilution in 100% DMSO is performed before the final "spike" into the assay medium.
Caption: Workflow for preparing working solutions to prevent precipitation.
Procedure:
-
Prepare Intermediate Stocks: Using your 10 mM primary stock, perform serial 1:10 dilutions in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM). Use fresh pipette tips for each dilution.
-
Final Aqueous Dilution: Add a small volume of the appropriate DMSO intermediate to your final assay buffer or cell culture medium. A dilution factor of 1:1000 or greater is recommended.
-
Example: To achieve a final concentration of 100 nM in the assay, add 1 µL of a 100 µM DMSO stock to 999 µL of assay medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Crucially, all experiments must include a vehicle control. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent itself on the biological system.[11][14]
Protocol 3: Aqueous Stock Solution via pH Adjustment (Alternative Method)
This method avoids organic solvents entirely, which is ideal for highly sensitive cell types or assays where DMSO is known to interfere. It exploits the acidic nature of the compound.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q) or desired buffer (e.g., PBS, HEPES)
-
0.1 N or 1 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile tubes and magnetic stirrer
Procedure:
-
Suspension: Weigh the desired amount of compound and add it to a volume of water or buffer that is approximately 80% of your final target volume. The compound will likely not dissolve and will form a suspension.
-
Basification: While stirring, add the NaOH solution dropwise. Monitor the suspension. As the pH increases above the compound's pKa (~4.2), the carboxylic acid will deprotonate, and the compound will begin to dissolve.
-
Clarification: Continue adding NaOH dropwise until the solution becomes completely clear. Be patient and add the base slowly to avoid overshooting the pH significantly.
-
pH Adjustment: Once the compound is dissolved, use the pH meter to check the pH of the solution. If necessary, carefully back-titrate with a dilute acid (e.g., 0.1 N HCl) to bring the pH to the desired physiological level (e.g., 7.2-7.4). This step is critical for cell-based assays.[15][16]
-
Final Volume: Add water or buffer to reach the final desired volume (q.s.).
-
Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm filter. Store at 4°C for short-term use or in frozen aliquots at -20°C for long-term storage.
Best Practices & Troubleshooting
| Issue | Recommended Action | Rationale |
| Compound Precipitates in Assay Medium | 1. Lower the final assay concentration.2. Ensure serial dilution was done in 100% DMSO first.3. Increase the final DMSO % slightly (if tolerable by the assay).4. Switch to the pH-adjusted aqueous stock method (Protocol 3). | Precipitation indicates exceeding the compound's kinetic solubility limit in the aqueous medium.[17] Reducing the concentration or using a more suitable stock preparation method is necessary. |
| Cell Death or Altered Phenotype in Controls | 1. Verify the final DMSO concentration is within the tolerated range for your specific cell line.2. Titrate the DMSO concentration to find the maximum non-toxic level (e.g., test 0.5%, 0.25%, 0.1%, 0.05%). | DMSO is cytotoxic at higher concentrations.[18][19] Different cell lines, especially primary cells, have varying sensitivities.[20][21] The safe limit must be empirically determined. |
| Inconsistent Results / Poor Reproducibility | 1. Prepare fresh dilutions from the frozen stock for each experiment.2. Avoid repeated freeze-thaw cycles of the main stock solution by using aliquots.3. Ensure DMSO is anhydrous and stock vials are tightly sealed. | Nitroaromatic compounds can have limited stability in solution.[22][23] Freeze-thaw cycles can cause precipitation or degradation. Water absorption by DMSO can alter solubility. |
Recommended Final DMSO Concentrations in Assays
| Assay Type | Recommended Max. Final DMSO % | Justification |
| General Cell-Based Assays (Immortalized Lines) | ≤ 0.5% | Widely accepted upper limit to avoid significant cytotoxicity or off-target effects.[11][14] |
| Primary Cell Cultures & Stem Cells | ≤ 0.1% | These cell types are often more sensitive to solvent-induced stress.[19] |
| Enzymatic / Biochemical Assays | 0.1% - 1.0% | Higher concentrations may be tolerated, but potential for direct interference with protein structure or enzyme kinetics should be evaluated. |
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 5. youtube.com [youtube.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cswab.org [cswab.org]
- 8. Buy this compound | 925145-56-8 [smolecule.com]
- 9. global.oup.com [global.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. rndsystems.com [rndsystems.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. mt.com [mt.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. btsjournals.com [btsjournals.com]
- 21. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Dosage and Administration of Pyrazole Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from selective COX-2 inhibitors like Celecoxib to a multitude of protein kinase inhibitors used in oncology.[1][2][3][4][5][6] Translating the in vitro activity of these promising compounds into in vivo efficacy requires a meticulously planned approach to dosage and administration in animal models. This guide provides a framework rooted in scientific principles and field-proven practices for formulating, dosing, and evaluating pyrazole-based compounds in preclinical research. We will delve into the causality behind experimental choices, from vehicle selection to route of administration, and provide self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings that serve as "privileged scaffolds" in drug design. Their unique structural and electronic properties allow them to form key interactions with a diverse range of biological targets.[2][5] Notable examples include:
-
COX-2 Inhibitors: Diaryl-substituted pyrazoles, such as Celecoxib, selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway responsible for pain and inflammation.[7][8][9] This selectivity spares COX-1, minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
-
Kinase Inhibitors: The pyrazole core is integral to numerous kinase inhibitors targeting signaling pathways frequently dysregulated in cancer, such as PI3K/Akt, JAK/STAT, and CDKs.[1][2][11][12] These inhibitors can induce cell cycle arrest and apoptosis in malignant cells.[11][13]
The successful preclinical evaluation of these compounds hinges on achieving adequate systemic exposure in animal models, which begins with a robust formulation and a well-considered administration strategy.
Pre-formulation and Vehicle Selection: The First Critical Step
Many novel pyrazole compounds, like other small molecule inhibitors, are hydrophobic and exhibit poor aqueous solubility.[14] This presents a significant challenge for in vivo administration. The choice of vehicle is therefore not a trivial detail but a critical variable that can dictate the compound's bioavailability and, ultimately, the study's outcome.[15][16][17]
Causality Behind Vehicle Choice: The primary goal is to create a stable, homogenous, and non-toxic formulation that maximizes compound exposure.[15][17] The selection process involves balancing the need for solubilization with the potential for vehicle-induced toxicity.[18][19]
Common Vehicle Systems for Pyrazole Compounds:
| Vehicle Component | Role & Rationale | Common Concentration | Considerations & Cautions |
| Dimethyl Sulfoxide (DMSO) | Primary Solubilizer: A powerful organic solvent capable of dissolving highly hydrophobic compounds.[14] | Stock: 100% | Toxicity: Keep final concentration low, ideally <10% (v/v) for injections, to avoid off-target effects and toxicity.[14] Always include a vehicle-only control group.[14] |
| Polyethylene Glycol (PEG) | Co-solvent/Solubilizer: Improves solubility and can enhance bioavailability. PEG 300 and PEG 400 are common.[16] | 10-40% | Can cause renal toxicity at high doses.[16] |
| Tween® 80 / Polysorbate 80 | Surfactant/Emulsifier: Prevents precipitation of the compound in aqueous solutions and improves stability. | 1-10% | Can cause hypersensitivity reactions in some animals. |
| Carboxymethylcellulose (CMC) | Suspending Agent: Used to create uniform suspensions for oral gavage when a true solution cannot be achieved. | 0.5-1% (w/v) in water | Ensure the suspension is homogenous before and during dosing to prevent dose variability. |
| Corn Oil / Sesame Oil | Lipid Vehicle: Suitable for oral administration of highly lipophilic compounds. | As required | Can affect animal metabolism and is not suitable for intravenous routes. |
Workflow for Vehicle Selection:
The process of selecting a vehicle is systematic. It begins with simple aqueous vehicles and progresses to more complex solvent systems only as needed.
Caption: Workflow for selecting an appropriate vehicle for a novel pyrazole compound.
Routes of Administration and Dosage Volumes
The choice of administration route directly impacts the pharmacokinetic profile (e.g., absorption rate, bioavailability) of the compound.[16] The selected route must be scientifically justified and align with the study's objectives and the compound's properties.[15]
Comparison of Common Administration Routes:
| Route | Abbreviation | Description | Advantages | Disadvantages |
| Oral Gavage | PO | Direct administration into the stomach via a feeding needle. | Clinically relevant for orally-dosed drugs; convenient for repeat dosing. | First-pass metabolism can reduce bioavailability; risk of procedural error (e.g., aspiration).[20] |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Bypasses first-pass metabolism; rapid absorption. | Not a clinically relevant route for most human drugs; risk of injecting into organs.[21] |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein in mice). | 100% bioavailability by definition; precise dose delivery. | Technically challenging; requires highly soluble, sterile formulations; bolus injections can cause toxicity.[20] |
| Subcutaneous | SC | Injection into the space beneath the skin. | Slower, more sustained absorption compared to IP or IV. | Absorption can be variable; limited by volume; potential for local irritation. |
Maximum Recommended Dosing Volumes:
Exceeding recommended administration volumes can cause pain, distress, and altered physiological parameters, compromising both animal welfare and data quality.[22]
| Species | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) Bolus | Subcutaneous (SC) |
| Mouse | 10 mL/kg (Max 20 mL/kg) | 10 mL/kg (Max 20 mL/kg) | 5 mL/kg (Max 25 mL/kg) | 5-10 mL/kg (Max 40 mL/kg) |
| Rat | 10 mL/kg (Max 20 mL/kg) | 10 mL/kg (Max 20 mL/kg) | 5 mL/kg (Max 20 mL/kg) | 5-10 mL/kg |
| Rabbit | 10 mL/kg (Max 15 mL/kg) | 5 mL/kg (Max 10 mL/kg) | 1-5 mL/kg | 1 mL/kg (Max 2.5 mL/kg) |
Values are presented as Good Practice Volume (and Maximum Possible Volume). Data synthesized from multiple IACUC guidelines.[22][23] Always use the minimum volume compatible with the formulation.[23]
Dose Selection and Study Design
Designing a dose-response study is a critical process for establishing the relationship between the dose of a pyrazole compound and its biological effect.[24][25] This process is often iterative, starting with broad estimates and refining the dose levels based on preliminary data.[25]
The Two-Stage Design Paradigm:
A robust approach to dose-finding involves a two-stage process.[24][25]
-
Stage 1: Preliminary/Range-Finding Study: The goal is to gain initial information about the compound's activity and toxicity. This often involves using widely spaced dose levels.
-
Stage 2: Definitive Study: Using information from Stage 1, a more focused study with narrower dose ranges is designed to accurately define the dose-response curve and identify key parameters like the ED50 (effective dose, 50%).[25]
Caption: A two-stage experimental design for dose-response modeling.
Example Dosage Ranges from Preclinical Studies:
The following table provides examples of doses used in published animal studies for well-known pyrazole compounds. These should be used as a starting point for range-finding studies, not as definitive doses.
| Compound | Target | Animal Model | Route | Dose Range | Reference |
| Celecoxib | COX-2 | Rat | PO | 5 - 40 mg/kg | [26][27][28][29] |
| SC-560 | COX-1 | Rat | PO, IV | 10 mg/kg | [16] |
| Pexmetinib | p38 MAPK/Tie-2 | Mouse | PO | 30 - 100 mg/kg | [2] |
Detailed Protocols
Protocol 1: Preparation of an Oral Suspension (0.5% CMC)
This protocol is suitable for hydrophobic pyrazole compounds that do not readily form a true solution.
-
Preparation of Vehicle:
-
Weigh out 0.5 g of sodium carboxymethylcellulose (CMC).
-
In a sterile beaker with a magnetic stir bar, slowly add the CMC to 100 mL of sterile saline or purified water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.
-
-
Compound Formulation:
-
Calculate the total amount of pyrazole compound needed for all animals in a dose group, including a small excess (~10-20%) to account for transfer losses.
-
Weigh the required amount of compound into a glass mortar.
-
Add a small volume of the 0.5% CMC vehicle to the powder and triturate with a pestle to create a smooth, uniform paste. This step is critical to break up aggregates.
-
Gradually add the remaining vehicle in small portions while continuously stirring or mixing to ensure the compound is evenly suspended.
-
-
Administration:
-
Before drawing each dose, vigorously vortex or stir the suspension to ensure homogeneity.
-
Administer the suspension to the animal via oral gavage using an appropriate size feeding needle.
-
Continuously mix the bulk suspension between dosing each animal.
-
Protocol 2: Preparation of an Injectable Solution (DMSO/PEG 400/Saline)
This protocol is designed to create a clear solution for parenteral administration.
-
Preparation of Stock Solution:
-
Weigh the required amount of pyrazole compound into a sterile vial.
-
Add the minimum volume of 100% DMSO required to completely dissolve the compound. Gently warm or vortex if necessary. This is your high-concentration stock.
-
-
Formulation:
-
In a separate sterile tube, combine the required volumes of PEG 400 and sterile saline. For example, for a final formulation of 10% DMSO, 40% PEG 400, and 50% Saline:
-
Combine 4 parts PEG 400 with 5 parts saline.
-
-
Slowly add 1 part of the DMSO stock solution to the 9 parts of PEG/Saline vehicle while vortexing.
-
Observe the solution carefully. It should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of PEG or DMSO).
-
-
Administration:
-
Draw the required dose into a sterile syringe.
-
Administer via the desired parenteral route (e.g., IP or IV). For IV administration, the solution must be filtered through a 0.22 µm sterile filter.
-
Conclusion and Best Practices
The successful in vivo evaluation of pyrazole compounds is critically dependent on a rational and systematic approach to formulation, dosage, and administration. There is no single "best" method; the optimal strategy is dictated by the physicochemical properties of the compound, the biological question being asked, and the specific animal model.
Key Takeaways for Trustworthy Protocols:
-
Vehicle is a Variable: Always include a vehicle-only control group to differentiate the effects of the compound from the effects of the formulation.[14]
-
Homogeneity is Key: For suspensions, ensure consistent mixing before and during dosing to guarantee each animal receives the intended dose.
-
Animal Welfare: Adhere strictly to recommended volume limits and use appropriate techniques to minimize animal stress, which can be a confounding variable.[20][22]
-
Iterate and Optimize: Use a staged approach for dose-finding. Do not assume a dose from one study or compound will work for another.[24][25]
-
Document Everything: Record every detail of the formulation preparation (solvents, concentrations, lot numbers, appearance) and administration procedure to ensure reproducibility.
By integrating these principles, researchers can generate reliable and translatable preclinical data, paving the way for the successful development of novel pyrazole-based therapeutics.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 13. ClinPGx [clinpgx.org]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 21. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. lar.fsu.edu [lar.fsu.edu]
- 24. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. rats administered celecoxib: Topics by Science.gov [science.gov]
- 27. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 28. sites.ualberta.ca [sites.ualberta.ca]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a Research Reagent
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 925145-56-8) is a heterocyclic organic compound that has emerged as a molecule of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzoic acid moiety linked to a 4-nitro-1H-pyrazole ring, suggests a potential for diverse biological activities. The pyrazole nucleus is a cornerstone of many pharmacologically active compounds, known for a wide array of therapeutic properties, including antimicrobial and anti-inflammatory effects.[2][3] The presence of the nitro group can further enhance its biological activity and reactivity.[1]
While specific, in-depth research on this compound is still emerging, its structural similarity to other well-studied pyrazole derivatives allows us to hypothesize its utility as a research reagent. This document provides a comprehensive guide for researchers and drug development professionals on how to explore the potential applications of this compound, with a focus on its prospective antimicrobial and anti-inflammatory properties. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research reagent is paramount for experimental design, including solvent selection and formulation.
| Property | Value | Source |
| CAS Number | 925145-56-8 | [1] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| IUPAC Name | 2-[(4-nitropyrazol-1-yl)methyl]benzoic acid | [1] |
| Solubility | Not yet determined | [1] |
Potential Mechanisms of Action: An Overview
Based on the activities of structurally related pyrazole-containing compounds, this compound may exhibit its biological effects through several mechanisms.
Antimicrobial Activity
Many pyrazole derivatives have demonstrated potent antibacterial activity.[3][4][5] The proposed mechanisms often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, some pyrazole derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[2][6]
Caption: Hypothetical inhibition of COX/LOX enzymes by the compound.
Experimental Protocols
The following protocols are designed to be adaptable for the initial screening and characterization of this compound.
Protocol 1: Evaluation of Antimicrobial Activity using Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
I. Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
II. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
III. Workflow:
Caption: Workflow for determining the MIC of the compound.
IV. Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay
This protocol assesses the compound's ability to inhibit the COX-2 enzyme, a key mediator of inflammation.
I. Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-2. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA).
II. Materials:
-
This compound
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (containing necessary buffers, reagents, and a PGE2 EIA kit)
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plates
-
Microplate reader
III. Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and the positive control (celecoxib) in the provided assay buffer.
-
Enzyme Reaction: To each well of a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the test compound or control.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution provided in the kit.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using the provided PGE2 EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Interpretation and Further Research
The results from these initial screening protocols will provide valuable insights into the potential of this compound as a research reagent. Positive results in the antimicrobial assays would warrant further investigation into its spectrum of activity and mechanism of action. Similarly, significant COX-2 inhibition would suggest its potential as an anti-inflammatory agent, prompting further studies in cell-based and in vivo models of inflammation.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents and research tools. While its biological activities are yet to be fully elucidated, the protocols and information provided in this guide offer a solid foundation for researchers to explore its potential in the fields of microbiology and immunology. As with any novel compound, careful experimental design and thorough data analysis are crucial to unlocking its full scientific value.
References
- 1. Buy this compound | 925145-56-8 [smolecule.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
"esterification of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid for improved bioavailability"
Topic: Esterification of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carboxylic acid moieties are common in pharmacologically active molecules but often lead to poor oral bioavailability due to their propensity to ionize at physiological pH, which limits membrane permeability.[1][2] The prodrug approach, specifically through esterification, is a well-established strategy to transiently mask these polar groups, thereby enhancing lipophilicity and improving absorption.[3][4] This application note provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of simple alkyl ester prodrugs of this compound. The protocols described herein detail the rationale behind experimental design, from the selection of ester promoieties to the methods for assessing chemical stability and enzymatic lability—critical factors for successful prodrug design.[5][6] The overarching goal is to create a prodrug that remains intact throughout the gastrointestinal tract but is efficiently hydrolyzed by endogenous esterases in systemic circulation or target tissues to release the active parent drug.[7][8]
Introduction: The Rationale for Ester Prodrugs
Many promising drug candidates featuring a carboxylic acid functional group are hindered by suboptimal pharmacokinetic profiles. The parent molecule, this compound, contains both a carboxylic acid and a pyrazole nucleus. While the pyrazole ring is a metabolically stable scaffold found in many approved drugs, the benzoic acid portion presents a bioavailability challenge.[9][10] At the pH of the small intestine (pH 6-7.4), the carboxylic acid group (pKa ~3.5-4.5) will be predominantly ionized, forming a carboxylate anion.[2] This negative charge significantly increases polarity and hydrophilicity, impeding passive diffusion across the lipid-rich intestinal epithelium.
Esterification converts the hydrophilic carboxylic acid into a more lipophilic, neutral ester. This masking strategy is designed to:
-
Enhance Membrane Permeability: The increased lipophilicity of the ester prodrug facilitates its absorption from the gastrointestinal tract into the bloodstream.[4][11]
-
Leverage Endogenous Enzymes: Once absorbed, the prodrug is designed to be a substrate for ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[3][12] These enzymes hydrolyze the ester bond, regenerating the active carboxylic acid parent drug in vivo.[7]
-
Minimize Premature Hydrolysis: An ideal ester prodrug must be sufficiently stable in the acidic environment of the stomach and the neutral pH of the intestine to prevent premature cleavage before absorption can occur.[13][14]
This guide will focus on the synthesis and evaluation of a small library of alkyl esters (methyl, ethyl, and butyl) to investigate how varying the lipophilicity of the ester promoiety impacts the key properties of the resulting prodrug.
Experimental Workflow & Strategy
The successful development of an ester prodrug requires a systematic approach encompassing synthesis, purification, characterization, and multi-faceted stability testing. The workflow is designed to validate the prodrug concept at each stage, ensuring that the final candidate possesses the desired characteristics for improved bioavailability.
Caption: Experimental workflow for prodrug development.
Synthesis and Purification Protocols
General Protocol: Acid-Catalyzed Esterification (Fischer-Speier Method)
This protocol describes a standard method for synthesizing alkyl esters from a carboxylic acid using an excess of the corresponding alcohol and a strong acid catalyst. The reaction is driven to completion by using the alcohol as the solvent, pushing the equilibrium toward the products.[15][16]
Materials:
-
This compound
-
Anhydrous Alcohol (Methanol, Ethanol, or n-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired anhydrous alcohol (e.g., Methanol for the methyl ester) in large excess to act as the solvent (approx. 20-40 mL per gram of acid).
-
Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: Addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reflux temperature will depend on the alcohol used (Methanol: ~65°C, Ethanol: ~78°C, n-Butanol: ~118°C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid. Repeat until CO₂ evolution ceases.
-
Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Rationale for Alternative "Greener" Catalysts
While effective, strong mineral acids like H₂SO₄ can be corrosive and generate significant waste. For more sensitive substrates or to align with green chemistry principles, alternative catalysts can be employed.[17]
-
Solid Acid Catalysts: Resins like phenolsulfonic acid-formaldehyde (PSF) or clays such as Montmorillonite K10 can be used.[7][15] These are easily filtered out post-reaction, simplifying the work-up.[18]
-
Biocatalysts: Immobilized lipases can catalyze esterification under mild conditions, though reaction times may be longer.
-
Metal-Free Catalysts: Recent developments include catalysts like tetramethylammonium methyl carbonate (TMC), which are effective for trans-esterification and represent a recyclable, metal-free option.[19][20]
Physicochemical and In Vitro Evaluation
Characterizing the synthesized esters is crucial to predict their behavior in vivo. The goal is to find a derivative with increased lipophilicity and sufficient stability to survive the GI tract, yet labile enough to be cleaved by enzymes post-absorption.
Structural and Purity Characterization
-
¹H and ¹³C NMR: Confirms the structure of the ester by identifying the new alkoxy group signals and the shift of adjacent protons.
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized ester.
-
HPLC: Determines the purity of the final compound, which should be >95% for use in subsequent assays.
Data Presentation: Predicted Physicochemical Properties
The following table summarizes the expected outcomes from the esterification. Esterification should increase the LogP value, indicating higher lipophilicity, and decrease aqueous solubility.
| Compound | R-Group | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |
| Parent Acid | -H | 261.21 | 1.8 ± 0.4 | Low |
| Methyl Ester | -CH₃ | 275.24 | 2.2 ± 0.4 | Very Low |
| Ethyl Ester | -CH₂CH₃ | 289.27 | 2.6 ± 0.5 | Very Low |
| Butyl Ester | -(CH₂)₃CH₃ | 317.32 | 3.5 ± 0.5 | Extremely Low |
Protocol: Chemical Stability in Simulated Fluids
This protocol assesses the prodrug's stability in environments mimicking the stomach and small intestine.[13][21]
Materials:
-
Simulated Gastric Fluid (SGF): 0.1 M HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8 or 7.4
-
Ester prodrug stock solution (e.g., in acetonitrile or DMSO)
-
HPLC system with a suitable C18 column
Procedure:
-
Prepare SGF and SIF solutions.
-
Add a small aliquot of the ester prodrug stock solution to pre-warmed (37°C) SGF and SIF to achieve a final concentration of ~10-20 µM. The final concentration of the organic solvent should be <1%.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to quantify the remaining percentage of the ester prodrug and the appearance of the parent carboxylic acid.
-
Calculate the half-life (t₁/₂) of the prodrug under each condition. An ideal prodrug will show minimal degradation (<10%) over 2-4 hours.[6]
Protocol: Enzymatic Hydrolysis in Human Plasma
This assay determines the lability of the ester bond in a biologically relevant matrix containing various esterases.[8][22]
Materials:
-
Frozen human plasma (or porcine liver esterase solution as a surrogate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ester prodrug stock solution
-
HPLC system
Procedure:
-
Thaw human plasma on ice and centrifuge to remove precipitates.
-
Prepare an 80-90% plasma solution in PBS (pH 7.4).
-
Initiate the reaction by adding a small aliquot of the prodrug stock solution to the pre-warmed (37°C) plasma solution (final concentration ~10-20 µM).
-
Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Immediately quench the enzymatic activity by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the disappearance of the prodrug and the formation of the parent acid.
-
Calculate the hydrolysis half-life (t₁/₂). A rapid half-life (e.g., < 60 minutes) is often desirable, indicating efficient conversion to the active drug once absorbed.[22]
Caption: In vivo metabolic activation of the ester prodrug.
Conclusion and Future Directions
The esterification of this compound is a promising strategy to overcome the bioavailability limitations imposed by the carboxylic acid moiety. By converting the acid to a series of simple alkyl esters, it is possible to systematically modulate lipophilicity and study its effect on stability and enzymatic conversion. The ideal candidate from this series would exhibit high stability in simulated gastrointestinal fluids and rapid hydrolysis in human plasma. Such a candidate would warrant further investigation in more advanced in vitro models, such as Caco-2 permeability assays, and eventual in vivo pharmacokinetic studies in animal models to confirm improved oral bioavailability. This structured approach provides a robust framework for advancing acidic drug candidates through the prodrug discovery pipeline.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 5. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 6. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Ester synthesis by esterification [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Metal-free catalyst extends the range of ester synthesis | EurekAlert! [eurekalert.org]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction: Welcome to the technical support guide for the synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its unique structural and electronic properties. However, its synthesis, primarily involving the N-alkylation of 4-nitropyrazole, presents several common challenges that can lead to suboptimal yields and complex purification procedures. The principal difficulty arises from the potential for alkylation at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 regioisomers.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the most frequently encountered issues. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles governing the reaction's outcome, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Overview of the Synthetic Pathway
The synthesis of the target compound is typically achieved through a nucleophilic substitution reaction. The deprotonated 4-nitro-1H-pyrazole acts as the nucleophile, attacking an electrophilic benzylic carbon, such as in methyl 2-(bromomethyl)benzoate, followed by saponification of the ester to yield the final carboxylic acid.
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, starting from the preparation of the key pyrazole intermediate to the final purification of the target molecule.
References
"stability issues of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in solution"
Welcome to the technical support center for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the chemical nature of this molecule, which combines a nitropyrazole moiety with a benzoic acid derivative, we can anticipate and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may influence its stability in solution?
A1: The molecule's stability is influenced by two key functional groups: the carboxylic acid on the benzoic acid ring and the nitro group on the pyrazole ring. The carboxylic acid group can undergo dissociation in solution, making the compound's solubility and stability pH-dependent. The nitroaromatic system of the pyrazole ring is susceptible to reduction and can also be sensitive to heat and light.[1][2]
Q2: What is the expected pH-dependent stability profile of this compound?
A2: The antimicrobial activity of benzoic acid, a related structure, is known to be more effective in acidic conditions where it exists in its undissociated form.[2] Similarly, the stability of this compound is likely pH-dependent. In alkaline solutions, the carboxylate form will dominate, which may alter its reactivity and degradation pathways. It is crucial to determine the optimal pH range for your specific application through experimental studies.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes based on its constituent parts. The benzoic acid moiety can undergo decarboxylation under certain conditions, such as high temperatures.[1][3] The nitro-pyrazole group may be susceptible to reduction of the nitro group to an amino group, which can then participate in further reactions.[1] Thermal decomposition of nitropyrazoles is also a known phenomenon.[4][5]
Q4: How should I prepare stock solutions of this compound to ensure maximum stability?
A4: To prepare stable stock solutions, it is recommended to use a co-solvent system if the compound has low aqueous solubility. A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute it with the desired aqueous buffer. It is advisable to prepare fresh solutions for each experiment and to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. A pilot stability study in your chosen solvent system is highly recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Precipitation or cloudiness observed in the solution upon storage or dilution.
-
Possible Cause: The compound may have limited solubility in your chosen solvent system, or the pH of the solution may have shifted, causing the compound to precipitate.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of the compound in your experimental buffer at the desired concentration.
-
pH Adjustment: Measure the pH of the solution and adjust it if necessary. The protonated form of the carboxylic acid is generally less soluble in aqueous solutions.
-
Co-solvent Concentration: If using a co-solvent, ensure that the final concentration of the organic solvent is sufficient to maintain solubility upon dilution into the aqueous buffer.
-
Temperature Effects: Assess if temperature changes during storage or handling are causing precipitation. Some compounds are less soluble at lower temperatures.
-
Issue 2: Loss of biological activity or inconsistent experimental results over time.
-
Possible Cause: The compound may be degrading in your experimental medium. This could be due to hydrolysis, photodecomposition, or reaction with components of the medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: These new peaks likely represent degradation products or impurities.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: This will serve as your baseline (t=0) reference.
-
Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help in identifying the nature of the unknown peaks.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and propose potential structures for the degradants. For example, a loss of 44 Da could indicate decarboxylation.
-
Review Synthesis and Purification Data: If available, check the certificate of analysis for known impurities from the synthesis.
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Incubate the solutions at different temperatures (e.g., room temperature and 37°C), with a portion of each sample protected from light.
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantify the peak area of the parent compound at each time point to determine the percentage of the compound remaining.
| pH | Temperature (°C) | Light Exposure | % Remaining at 24h (Hypothetical) |
| 3.0 | 25 | Dark | 98% |
| 5.0 | 25 | Dark | 95% |
| 7.4 | 25 | Dark | 90% |
| 9.0 | 25 | Dark | 75% |
| 7.4 | 37 | Dark | 82% |
| 7.4 | 25 | Ambient Light | 85% |
Protocol 2: Forced Degradation Study
-
Prepare solutions of the compound in your chosen solvent system.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 24 hours.
-
Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analyze all samples by LC-MS to identify and characterize any degradation products.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Interpreting Unexpected NMR Peaks for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for interpreting unexpected Nuclear Magnetic Resonance (NMR) peaks observed during the characterization of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound and my ¹H NMR spectrum is more complex than I anticipated. What should the expected spectrum look like?
Predicted ¹H NMR Resonances:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Pyrazole H-3 | 8.0 - 8.5 | Singlet (s) | The nitro group at C-4 is strongly electron-withdrawing, shifting this proton downfield. |
| Pyrazole H-5 | 8.5 - 9.0 | Singlet (s) | Also significantly deshielded by the adjacent nitro group and the pyrazole ring nitrogens. |
| Methylene (-CH₂-) | 5.5 - 6.0 | Singlet (s) | Flanked by two aromatic systems, leading to a downfield shift. |
| Benzoic Acid (Aromatic) | 7.3 - 8.2 | Multiplets (m) | Expect a complex pattern for the four protons due to ortho-substitution, which can cause anomalous chemical shifts.[1][2] |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | The chemical shift can be highly variable depending on concentration, solvent, and water content.[3] |
Q2: I'm seeing several sharp singlets in the 1-4 ppm region of my ¹H NMR that don't correspond to my product. What are they?
A2: These are very likely residual solvent or common laboratory contaminants. It is crucial to distinguish these from product-related signals.
Common Contaminants and Their Approximate ¹H Chemical Shifts:
| Contaminant | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |
| Acetone | 2.17 | 2.09 | 2.05 |
| Dichloromethane | 5.30 | 5.76 | 5.64 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | 3.40 (q), 1.12 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.05 (q), 1.97 (s), 1.18 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.25, 0.87 |
| Toluene | 7.27-7.17, 2.36 | 7.24-7.15, 2.31 | 7.25-7.16, 2.32 |
| Water | ~1.56 | ~3.33 | ~2.84 |
This table is not exhaustive. For a comprehensive list, refer to Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4][5][6][7][8]
Q3: My aromatic region (7.0-9.0 ppm) has more than the six expected proton signals. What could be the cause?
A3: This is a common and challenging issue. There are several possibilities to consider, which can be systematically investigated.
Troubleshooting Workflow for Unexpected Aromatic Signals:
Caption: Systematic approach to diagnosing extra aromatic signals.
-
Starting Material Impurities: Unreacted starting materials, such as 4-nitropyrazole or a derivative of 2-methylbenzoic acid, could be present. Compare your spectrum to those of the starting materials.
-
Regioisomers: The synthesis of substituted pyrazoles can sometimes yield regioisomers.[9] For example, alkylation could potentially occur at the N2 position of the pyrazole ring, leading to 2-[(4-nitro-1H-pyrazol-2-yl)methyl]benzoic acid. This isomer would have a different set of aromatic signals. 2D NMR techniques like NOESY or HMBC can help elucidate the connectivity.
-
Degradation Products: Nitropyrazoles can be susceptible to degradation under certain conditions.[10] Check for any discoloration of your sample. Re-purification may be necessary.
-
Rotamers: If there is restricted rotation around a single bond, you may observe two distinct sets of signals for the same molecule.[11] This can sometimes be resolved by acquiring the NMR spectrum at an elevated temperature.
Troubleshooting Guides
Issue 1: Broad or Disappearing Peaks
Symptoms: One or more peaks, particularly the -COOH proton, are unusually broad or seem to be missing.
Causality and Protocol:
-
Chemical Exchange: The carboxylic acid proton is acidic and can exchange with residual water or other acidic protons in the sample. This rapid exchange on the NMR timescale leads to peak broadening.[11]
-
D₂O Shake Protocol:
-
Acquire the initial ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the -COOH proton (and any other exchangeable protons like water) will significantly decrease in intensity or disappear entirely.
-
-
Issue 2: Shifts in Peak Positions
Symptoms: The chemical shifts of your peaks do not match the expected values, or they vary between samples.
Causality and Protocol:
-
Concentration Effects: The chemical shifts of protons involved in hydrogen bonding, such as the carboxylic acid proton, can be highly dependent on the sample concentration.[12] More concentrated samples can lead to more intermolecular interactions and shift peaks.
-
Troubleshooting: Always prepare samples at a consistent and relatively dilute concentration for reproducible results. If comparing spectra, ensure the concentrations are similar.
-
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of all protons, especially those capable of interacting with the solvent (e.g., through hydrogen bonding or aromatic stacking).[11]
-
Troubleshooting: If your spectrum looks unusual, try acquiring it in a different solvent (e.g., DMSO-d₆ instead of CDCl₃). This can also help to resolve overlapping peaks.
-
Advanced Characterization: 2D NMR
If 1D NMR is insufficient to resolve ambiguities, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for confirming the connectivity within the benzoic acid aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This will definitively link each proton signal to a specific carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for establishing the connectivity between the methylene bridge, the pyrazole ring, and the benzoic acid ring, which can help differentiate regioisomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, even if they are not directly bonded. This can also be used to confirm the regiochemistry of the N-alkylation.
References
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of Pyrazole Compounds in Control Cells
Introduction
Pyrazole-based compounds are a cornerstone of modern drug discovery, with a scaffold present in over 50 FDA-approved drugs targeting a vast array of clinical disorders.[1] Their versatility allows them to serve as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] However, a recurring challenge in preclinical development is the observation of unexpected cytotoxicity in non-cancerous or control cell lines. This phenomenon can confound experimental results, leading to misinterpretation of a compound's therapeutic index and potentially halting the development of a promising candidate.
This guide serves as a technical resource for researchers encountering off-target cytotoxicity with pyrazole compounds. It provides a structured approach to troubleshooting, from identifying the root cause to implementing validated solutions, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole compound showing toxicity in control (non-cancerous) cells?
A: There are several potential reasons:
-
Off-Target Kinase Inhibition: Many pyrazole compounds are designed as kinase inhibitors. While they may be potent against their primary target, they can exhibit inhibitory activity against other kinases present in control cells, disrupting essential cellular processes.[3]
-
Induction of Oxidative Stress: Pyrazole compounds can induce the production of Reactive Oxygen Species (ROS) and disrupt mitochondrial function, leading to apoptosis.[5][6][7][8] This can occur through mechanisms like the induction of CYP2E1, an enzyme that can produce superoxide anions.[5]
-
Solvent Toxicity: The most common solvent, Dimethyl Sulfoxide (DMSO), is cytotoxic at higher concentrations. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[9][10]
-
Assay Artifacts: The compound itself may interfere with the chemistry of your viability assay (e.g., MTT, XTT), giving a false positive signal for cytotoxicity.[11][12][13]
Q2: What is a "safe" concentration of DMSO to use for my control cells?
A: A final concentration of 0.1% DMSO is widely considered safe for most cell lines, including sensitive primary cultures.[9][14] While some robust cell lines can tolerate up to 0.5% or even 1% DMSO without significant effects on viability, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[9] Exceeding these limits can lead to membrane dissolution and inhibition of cell proliferation.[10]
Q3: My compound seems to be precipitating in the culture medium. Could this be causing the toxicity?
A: Yes. Compound precipitation can cause cytotoxicity through physical stress on the cells and can also lead to inaccurate and variable results by altering the effective concentration of the compound in solution.[13] It is a common issue when diluting a DMSO stock into an aqueous culture medium.
Q4: How can I distinguish between a true cytotoxic effect and an assay artifact?
A: The most definitive method is to run a cell-free control. Incubate your pyrazole compound at various concentrations with the assay reagent (e.g., MTT) in cell culture medium without any cells.[13] If you observe a color change or signal increase, it indicates your compound is directly reacting with the assay components.
Troubleshooting Guides
Guide 1: High Cytotoxicity in Vehicle (DMSO) Control
Problem: You observe a significant decrease in cell viability in wells treated only with the vehicle (e.g., DMSO diluted in media) compared to untreated wells.
Logical Workflow:
Caption: Troubleshooting workflow for vehicle control cytotoxicity.
Detailed Steps & Explanation:
-
Verify Final DMSO Concentration: The most common cause is an excessive concentration of DMSO. Most cell lines tolerate 0.5% DMSO, but this should be empirically determined.[9] A concentration of 5% is highly toxic and can dissolve cell membranes.[9]
-
Action: Double-check all dilution calculations. Aim for a final concentration of ≤0.1% for sensitive cells and ≤0.5% for robust lines.[14]
-
-
Perform a DMSO Dose-Response Curve: Cell sensitivity to DMSO varies.
-
Action: Create a serial dilution of DMSO in your culture medium (e.g., from 2% down to 0.01%) and treat your control cells for the same duration as your main experiment. Measure viability to establish a clear IC50 for the solvent itself. This provides an empirical upper limit for your specific cell line.
-
-
Check DMSO Quality: DMSO is hygroscopic (absorbs water from the air) and can degrade over time, especially if not stored properly.
-
Action: Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. Aliquot the stock into smaller, single-use tubes to prevent repeated exposure to air and moisture.
-
Guide 2: Pyrazole Compound is More Toxic in Control Cells Than Expected
Problem: Your novel pyrazole compound shows potent cytotoxicity (e.g., low micromolar or nanomolar CC50) in a non-cancerous control cell line, questioning its therapeutic selectivity.[15]
Logical Workflow:
Caption: Workflow to diagnose unexpected pyrazole cytotoxicity.
Detailed Steps & Explanation:
-
Rule Out Assay Artifacts: As discussed in the FAQs, pyrazole compounds can have reducing properties that interfere with tetrazolium-based assays like MTT, MTS, or XTT, leading to false readings.[13]
-
Action: Perform a cell-free control. If interference is detected, switch to an orthogonal (mechanistically different) assay.
-
| Assay Type | Principle | Potential for Artifacts | Recommended Alternative |
| Metabolic (e.g., MTT, XTT) | Measures metabolic activity (reduction of tetrazolium salts). | High. Compound can directly reduce the salt.[13] | ATP-Based (e.g., CellTiter-Glo®) |
| ATP-Based (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, a direct indicator of viability. | Low. Less susceptible to chemical interference. | N/A (Gold Standard) |
| Membrane Integrity (e.g., LDH, Trypan Blue) | Measures release of cytosolic components (LDH) or dye exclusion. | Moderate. Compound may bind LDH or dye.[11] | Real-Time Live/Dead Imaging |
-
Investigate Mechanistic Pathways: If the cytotoxicity is real, the next step is to understand why it's happening.
-
Measure Reactive Oxygen Species (ROS) Production: Many pyrazoles induce apoptosis via the generation of ROS.[7][16]
-
Protocol: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels via flow cytometry or plate reader. An increase in fluorescence upon compound treatment indicates ROS production.[7]
-
Validation: Co-treat cells with your pyrazole compound and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells and restores viability, it strongly suggests the cytotoxicity is ROS-mediated.
-
-
Measure Apoptosis Activation: Determine if the cells are dying via programmed cell death (apoptosis).
-
Protocol: Use a Caspase-Glo® 3/7 assay. This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[17] An increase in signal indicates apoptosis is occurring.
-
-
Analyze Cell Cycle Progression: Some pyrazole derivatives can cause cell cycle arrest, which can lead to apoptosis.[18][19]
-
Protocol: Use propidium iodide (PI) staining followed by flow cytometry. This will reveal the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest in a specific phase or an increase in the "sub-G1" population (indicative of DNA fragmentation) points to a specific mechanism.[20]
-
-
Experimental Protocols
Protocol 1: Cell-Free Assay Artifact Control (MTT Example)
-
Prepare a 96-well plate with cell culture medium but no cells .
-
Add your pyrazole compound to the wells in the same concentrations used in your cellular experiment. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the MTT reagent (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution (e.g., DMSO or a specialized detergent) and mix thoroughly.
-
Read the absorbance at 570 nm.
-
Interpretation: If the absorbance in the compound-treated wells is significantly higher than the vehicle control well, your compound is directly reducing the MTT reagent, creating a false signal.[13]
Protocol 2: Intracellular ROS Measurement using DCFH-DA
-
Seed cells in a 96-well plate (or appropriate vessel for flow cytometry) and allow them to adhere overnight.
-
Treat cells with your pyrazole compound at various concentrations for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Remove the treatment medium and wash cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or a phenol red-free medium to the wells.
-
Measure fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm) or analyze by flow cytometry.
-
Interpretation: A dose-dependent increase in fluorescence intensity compared to the vehicle control indicates intracellular ROS production.[7]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. glasp.co [glasp.co]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 17. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
Technical Support Center: Refining Experimental Protocols for Consistent Results with 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support center for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving consistent and reproducible experimental results with this compound. This resource offers detailed experimental protocols, answers to frequently asked questions, and troubleshooting strategies to overcome common challenges.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development, with potential applications as an antimicrobial and anti-inflammatory agent.[1] The consistency of experimental outcomes is paramount for the reliable evaluation of its biological activity and for advancing its development. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, with a focus on ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during the synthesis and handling of this compound.
Synthesis & Reaction Conditions
-
Q1: What is the most critical step for ensuring a high yield of the desired product? A1: The N-alkylation of 4-nitropyrazole with a derivative of 2-(bromomethyl)benzoic acid is the most crucial step. Several factors can influence the yield and purity, including the choice of base, solvent, and reaction temperature. A common issue is the formation of side products due to the reactivity of the starting materials.
-
Q2: I am observing a low yield in the N-alkylation step. What are the likely causes? A2: Low yields can result from incomplete deprotonation of the 4-nitropyrazole, instability of the alkylating agent, or the formation of side products. Ensure that the base used is strong enough to deprotonate the pyrazole and that the solvent is anhydrous. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Q3: What are the common side products in the synthesis? A3: A potential side product is the isomeric N2-alkylated pyrazole. The regioselectivity of the alkylation is influenced by steric and electronic factors. Additionally, if using an ester of 2-(bromomethyl)benzoic acid, incomplete hydrolysis will result in the ester of the final product as an impurity.
Purification & Characterization
-
Q4: My final product is difficult to crystallize. What can I do? A4: Difficulty in crystallization is often due to the presence of impurities. Ensure the crude product is as pure as possible before attempting recrystallization. If the product "oils out" or forms a supersaturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If these methods fail, it may be necessary to purify the crude product by column chromatography before recrystallization.
-
Q5: The melting point of my product is broad. What does this indicate? A5: A broad melting point range is a strong indication of impurities in your sample. Repeated recrystallization may be necessary to obtain a sharp melting point. It is also advisable to confirm the purity using analytical techniques such as HPLC or NMR spectroscopy.
Stability & Storage
-
Q6: How stable is this compound? A6: Nitroaromatic compounds can be sensitive to light and heat. It is recommended to store the compound in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of this compound, followed by its purification and characterization.
Step 1: Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
This step involves the N-alkylation of 4-nitropyrazole with methyl 2-(bromomethyl)benzoate.
Materials:
-
4-Nitropyrazole
-
Methyl 2-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
Step 2: Hydrolysis to this compound
This step involves the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water or acetone/water).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product formation in Step 1 | Incomplete deprotonation of 4-nitropyrazole. | Use a stronger base (e.g., sodium hydride) in an appropriate anhydrous solvent (e.g., THF or DMF). Ensure all reagents and solvents are strictly anhydrous. |
| Decomposition of methyl 2-(bromomethyl)benzoate. | Add the alkylating agent at a lower temperature and allow the reaction to warm up slowly. | |
| Formation of multiple products in Step 1 | Isomeric N-alkylation. | Optimize reaction conditions. Lower temperatures may favor the thermodynamically more stable isomer. Purification by column chromatography is necessary to separate the isomers. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of LiOH or prolong the reaction time. Gentle heating may also be beneficial. |
| Product "oils out" during recrystallization | Presence of impurities. | Purify the crude product by column chromatography before recrystallization. Try a different solvent system for recrystallization. |
| Solution is supersaturated. | Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure product. | |
| Broad melting point of the final product | Presence of impurities. | Repeat the recrystallization process. Check for residual solvent by ¹H NMR. |
Characterization Data
The following are expected analytical data for this compound.
| Technique | Expected Results |
| ¹H NMR | * Aromatic protons (benzoic acid ring): Multiplets in the range of 7.4-8.2 ppm. |
| * Methylene protons (-CH₂-): A singlet around 5.5-6.0 ppm. | |
| * Pyrazole ring protons: Two singlets in the range of 8.0-9.0 ppm. | |
| * Carboxylic acid proton (-COOH): A broad singlet above 10 ppm (may not be observed in all deuterated solvents). | |
| ¹³C NMR | * Carbonyl carbon (-COOH): A signal around 165-175 ppm. |
| * Aromatic and pyrazole carbons: Signals in the range of 110-150 ppm. | |
| * Methylene carbon (-CH₂-): A signal around 50-60 ppm. | |
| FTIR (cm⁻¹) | * O-H stretch (carboxylic acid): A broad band from 2500-3300. |
| * C=O stretch (carbonyl): A strong, sharp peak around 1700. | |
| * N-O stretch (nitro group): Strong peaks around 1550 and 1350. | |
| * Aromatic C=C and C-H stretches: Peaks in the regions of 1450-1600 and 3000-3100, respectively. | |
| Mass Spec. | Expected m/z: 247.06 [M-H]⁻ for C₁₁H₉N₃O₄. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis and purification.
References
Validation & Comparative
"comparing biological activity of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid with similar compounds"
A Comparative Guide to the Biological Activity of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid and Structurally Related Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide delves into a comparative analysis of the anticipated biological profile of this compound, a novel compound of interest. Due to the nascent stage of research on this specific molecule, direct experimental data is not yet available in peer-reviewed literature. Therefore, this guide will leverage structure-activity relationship (SAR) principles, drawing comparisons with structurally similar compounds for which biological data has been established. Our analysis will focus on three key areas of therapeutic potential: antimicrobial, anti-inflammatory, and anticancer activities.
Structural Features and Rationale for Comparison
The target molecule, this compound, possesses three key structural motifs that are known to influence biological activity:
-
A pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for a wide array of pharmacological properties.[2][3][4]
-
A nitro group (-NO2) at the 4-position of the pyrazole: This strong electron-withdrawing group can significantly modulate the electronic properties of the pyrazole ring and influence interactions with biological targets.
-
A benzoic acid moiety linked via a methylene bridge: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its position on the benzene ring influences the molecule's overall conformation and potential binding interactions.
For our comparative analysis, we will examine compounds that share one or more of these key features. The selected analogs will help to elucidate the potential contribution of each structural component to the overall biological activity.
Comparative Biological Activity
Antimicrobial Activity
The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][2][5] The presence of a nitro group can further enhance this activity, as seen in various nitrofuran and nitroimidazole drugs.
Comparative Compounds:
-
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives: A study on these compounds revealed potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/mL.[6][7] The presence of the benzoic acid moiety is a key similarity to our target compound.
-
Nitro-substituted Pyrazole Derivatives: Research has shown that pyrazole derivatives containing a nitro group exhibit significant antibacterial and antifungal properties.[3][8] For instance, certain nitrofuran-containing pyrazoles have demonstrated good activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis.[2]
Discussion:
Based on these analogs, it is plausible that this compound will exhibit antimicrobial properties. The combination of the pyrazole core and the nitro group is a strong indicator of potential antibacterial and antifungal efficacy. The benzoic acid moiety may contribute to the overall activity and pharmacokinetic profile of the molecule.
Table 1: Comparison of Antimicrobial Activity
| Compound/Analog | Key Structural Features | Reported Antimicrobial Activity | Reference |
| This compound (Target) | Pyrazole, Nitro group, Benzoic acid | Hypothesized: Potential antibacterial and antifungal activity | N/A |
| 4-[3-(Aryl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives | Pyrazole, Benzoic acid | Potent against drug-resistant bacteria (MICs as low as 0.39 μg/mL) | [6][7] |
| Nitrofuran-containing Pyrazoles | Pyrazole, Nitro-containing moiety | Good activity against Gram-positive and Gram-negative bacteria | [2] |
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory effects, with some, like celecoxib, being successful nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[9]
Comparative Compounds:
-
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide: This compound demonstrated better anti-inflammatory activity than the standard drug, diclofenac sodium, in an in vivo assay.[8] The presence of a nitrophenyl group is a key point of comparison.
-
Pyrazole-hydrazone Derivatives: A series of these compounds showed potent COX-2 inhibitory activity, with some being more active than celecoxib.[9]
Discussion:
The structural similarity of our target compound to known anti-inflammatory pyrazoles suggests a potential for similar activity. The nitro group, as seen in the comparative compound, can be compatible with or even enhance anti-inflammatory effects. The benzoic acid portion of the molecule is also a common feature in many NSAIDs (e.g., aspirin, ibuprofen), further supporting this hypothesis.
Table 2: Comparison of Anti-inflammatory Activity
| Compound/Analog | Key Structural Features | Reported Anti-inflammatory Activity | Reference |
| This compound (Target) | Pyrazole, Nitro group, Benzoic acid | Hypothesized: Potential COX inhibition and anti-inflammatory effects | N/A |
| 2-((Pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Pyrazole, Nitrophenyl group | More potent than diclofenac sodium in vivo | [8] |
| Pyrazole-hydrazone Derivatives | Pyrazole | Potent COX-2 inhibition | [9] |
Anticancer Activity
The pyrazole scaffold is also a promising framework for the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[10]
Comparative Compounds:
-
Pyrazolines linked to a 4-methylsulfonylphenyl scaffold: Certain compounds in this series exhibited strong antitumor activity against human leukemia (HL-60), breast cancer (MCF-7, MDA-MB-231) cell lines, with IC50 values in the low micromolar range.[10]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: These compounds displayed submicromolar antiproliferative activity in pancreatic cancer cells and were found to modulate mTORC1 and autophagy pathways.[11]
Discussion:
While the structural similarity is less direct than for antimicrobial and anti-inflammatory activities, the general potential of pyrazole derivatives as anticancer agents is well-documented. The electronic properties conferred by the nitro group and the potential for the benzoic acid to interact with biological targets could lead to cytotoxic or antiproliferative effects. Further investigation is warranted to explore this potential.
Table 3: Comparison of Anticancer Activity
| Compound/Analog | Key Structural Features | Reported Anticancer Activity | Reference |
| This compound (Target) | Pyrazole, Nitro group, Benzoic acid | Hypothesized: Potential antiproliferative activity | N/A |
| Pyrazolines with a 4-methylsulfonylphenyl scaffold | Pyrazole | Strong antitumor activity against various cancer cell lines (IC50 in µM range) | [10] |
| N-(Pyrazol-4-yl)benzamides | Pyrazole, Benzamide | Submicromolar antiproliferative activity in pancreatic cancer cells | [11] |
Experimental Protocols for Evaluation
To validate the hypothesized biological activities of this compound, the following experimental workflows are recommended.
Antimicrobial Susceptibility Testing
A standard broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow bacterial/fungal strains in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Assay (COX Inhibition)
The ability of the compound to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available colorimetric or fluorometric assay kits.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a microtiter plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Incubation: Incubate for the recommended time and temperature.
-
Detection: Measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate IC50: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.
Diagram of COX Inhibition Assay Workflow:
Caption: Workflow for in vitro COX enzyme inhibition assay.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50: Determine the concentration of the compound that reduces cell viability by 50%.
Diagram of MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, a comparative analysis based on structurally similar compounds provides a strong rationale for investigating its biological activities. The presence of the pyrazole core, a nitro group, and a benzoic acid moiety suggests a high probability of antimicrobial, anti-inflammatory, and potentially anticancer properties.
The next critical step is the chemical synthesis of this novel compound, followed by a systematic evaluation of its biological profile using the experimental protocols outlined in this guide. The results of these studies will be instrumental in determining the therapeutic potential of this compound and will guide future lead optimization efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Mechanism of Action of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid as a Putative Anti-inflammatory Agent
This guide provides a detailed, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Preliminary research suggests this compound may possess anti-inflammatory properties, a common characteristic of molecules targeting key signaling pathways involved in the inflammatory response.[1] This guide will therefore focus on a systematic approach to first identify its molecular target(s) and then to characterize its effects on a major inflammatory signaling cascade, the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4]
The methodologies described herein are designed to be self-validating, progressing from broad, unbiased screening to specific, target-focused assays. We will also provide a comparative framework against established inhibitors of the NF-κB pathway to benchmark the performance of this compound.
Part 1: Unbiased Target Identification
The initial and most critical step is to identify the direct molecular target(s) of this compound. Without a known target, any mechanistic study remains speculative. We will employ two orthogonal, state-of-the-art chemical proteomics approaches to identify candidate binding proteins from whole-cell lysates.
Kinobeads Competition Binding Assay
Given that a significant portion of anti-inflammatory drugs target kinases, a kinobeads-based approach is a logical starting point.[5][6][7][8][9] This method utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating cell lysates with our compound of interest, we can identify which kinases are competed off the beads, indicating a direct interaction.
Experimental Workflow: Kinobeads Assay
Caption: Kinobeads competition binding workflow.
Detailed Protocol: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., human monocytic THP-1 cells or murine macrophage RAW 264.7 cells) to a high density. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Competition Binding: Aliquot the lysate and incubate with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add kinobeads to each sample and incubate for an additional hour at 4°C to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the bound proteins into peptides.
-
LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the relative abundance of each identified kinase against the concentration of the test compound to generate competition binding curves and determine the apparent dissociation constants (Kdapp).[9]
Data Presentation: Kinobeads Hit List
| Rank | Protein Target | Apparent Kd (µM) | Putative Role in Inflammation |
| 1 | e.g., IKKβ | e.g., 0.5 | Key kinase in the canonical NF-κB pathway |
| 2 | e.g., MAP3K7 (TAK1) | e.g., 2.1 | Upstream activator of IKK complex |
| 3 | ... | ... | ... |
Part 2: Target Validation and Mechanistic Elucidation
Based on the results from the unbiased screening, we will proceed to validate the top candidate target(s). For the purpose of this guide, we will assume that the kinobeads experiment identified Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) as a high-affinity interactor. IKKβ is a central kinase in the canonical NF-κB signaling pathway, making it a plausible target for an anti-inflammatory compound.[10][11][12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[14][15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[18][19]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA for IKKβ
-
Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing IKKβ or a relevant immune cell line) with a saturating concentration of this compound or DMSO for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble IKKβ by Western blotting using a specific antibody.
-
Data Analysis: Perform densitometry on the Western blot bands and plot the percentage of soluble IKKβ against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Data Presentation: CETSA Melt Curves
A graph showing two curves: one for DMSO-treated cells and one for compound-treated cells. The x-axis represents temperature, and the y-axis represents the percentage of soluble IKKβ. A rightward shift of the curve for the compound-treated sample indicates stabilization.
In Vitro Kinase Assay
To confirm that the compound directly inhibits the enzymatic activity of IKKβ, an in vitro kinase assay is essential.
Detailed Protocol: IKKβ In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant IKKβ enzyme, a specific substrate (e.g., a peptide containing the IκBα phosphorylation site), and ATP.
-
Compound Incubation: Add a range of concentrations of this compound or a known IKKβ inhibitor (e.g., BMS-345541) as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Downstream Signaling Analysis: Phosphoproteomics
To understand the broader impact of IKKβ inhibition on cellular signaling, a quantitative phosphoproteomics study is highly informative.[20][21][22][23][24] This will reveal changes in the phosphorylation status of IKKβ substrates and other downstream signaling nodes.
Experimental Workflow: Phosphoproteomics
Caption: Quantitative phosphoproteomics workflow.
Detailed Protocol: Phosphoproteomics
-
Cell Treatment: Pre-treat cells with this compound or DMSO.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNF-α to activate the NF-κB pathway.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the phosphopeptides. Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the compound treatment.
Expected Outcome: A significant decrease in the phosphorylation of IκBα at Ser32/36 and an increase in the phosphorylation of other kinases in off-target pathways would be expected for an IKKβ inhibitor.
Part 3: Comparative Analysis with Alternative IKKβ Inhibitors
To position this compound within the existing landscape of IKKβ inhibitors, a head-to-head comparison with well-characterized compounds is necessary. We will use BMS-345541 and MLN120B as comparators, as they are known allosteric and ATP-competitive IKKβ inhibitors, respectively.[10][13]
Comparative Assays
| Assay | Metric | This compound | BMS-345541 | MLN120B |
| IKKβ In Vitro Kinase Assay | IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Cellular IκBα Phosphorylation Assay (Western Blot or ELISA) | IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| NF-κB Reporter Gene Assay | IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Kinome Profiling (e.g., Kinobeads or similar) | Selectivity Score | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | CC50 (µM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Signaling Pathway Diagram: The Role of IKKβ in NF-κB Activation
Caption: The canonical NF-κB signaling pathway and the putative inhibitory role of the compound.
Conclusion
This comprehensive guide outlines a rigorous and logical workflow to validate the mechanism of action of this compound. By combining unbiased target identification with specific biochemical and cell-based assays, researchers can confidently identify its molecular target, elucidate its impact on cellular signaling, and benchmark its performance against established inhibitors. This systematic approach is crucial for the successful progression of any novel compound in the drug discovery pipeline.
References
- 1. Buy this compound | 925145-56-8 [smolecule.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 23. pnas.org [pnas.org]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profiling of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
For researchers and drug development professionals, establishing the selectivity of a novel bioactive compound is a cornerstone of preclinical assessment. A molecule's therapeutic potential is intrinsically linked to its specificity; high selectivity minimizes off-target effects and enhances the therapeutic window. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a compound of interest due to its structural motifs, which are common in enzyme inhibitors.[1][2][3] While public data on this specific molecule is limited, its pyrazole core and benzoic acid moiety suggest potential interactions with various enzyme classes, such as cyclooxygenases (COX) or kinases.[1][4][5]
This document will use the well-established cyclooxygenase (COX) enzyme family as a representative target class to illustrate the principles and methodologies of a rigorous cross-reactivity study. The rationale for this choice is twofold: first, the pyrazole scaffold is present in known COX inhibitors like celecoxib[6]; second, the distinction between COX-1 and COX-2 isoforms presents a classic and critical example of the need for selectivity to mitigate adverse effects.[7]
We will compare the hypothetical inhibitory profile of our topic compound, hereafter designated NPB-1 , against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib , a selective COX-2 inhibitor, and Ibuprofen , a non-selective COX-1/COX-2 inhibitor.[6][8]
The Imperative of Selectivity: The Case of COX-1 vs. COX-2
The cyclooxygenase enzymes, COX-1 and COX-2, catalyze a key step in the synthesis of prostaglandins from arachidonic acid. While both are involved in inflammation, they serve distinct primary functions:
-
COX-1 is constitutively expressed in most tissues and plays a vital "housekeeping" role, including the production of prostaglandins that protect the gastric mucosa and support platelet function.[9][10]
-
COX-2 is an inducible enzyme, with expression levels that are typically low but become significantly upregulated at sites of inflammation, where it contributes to pain and swelling.[9][10]
The therapeutic action of NSAIDs stems from inhibiting COX-2, but the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal bleeding and ulcers.[6][7] Therefore, a key goal in developing new anti-inflammatory agents is to achieve high selectivity for COX-2 over COX-1. This selectivity is the primary focus of our comparative cross-reactivity study.
Comparative Framework: Profiling NPB-1 Against Gold Standards
To provide a meaningful assessment of NPB-1's cross-reactivity, its performance must be benchmarked against established compounds.
-
Celecoxib (Celebrex®): A diaryl-substituted pyrazole derivative known for its high selectivity in inhibiting COX-2 over COX-1.[6][11] It serves as the benchmark for a desirable, selective profile.
-
Ibuprofen (Advil®, Motrin®): A non-selective NSAID that inhibits both COX-1 and COX-2.[6] It represents the profile of older-generation NSAIDs and is included to highlight the differences in selectivity.
Our objective is to determine the half-maximal inhibitory concentration (IC50) of each compound against both COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI) , a quantitative measure of cross-reactivity. A higher SI indicates greater selectivity for COX-2.
Experimental Design & Protocols
The trustworthiness of any comparison guide rests on the integrity of its experimental protocols. The following section details a robust, validated in vitro assay for determining COX inhibition. This self-validating system ensures that the generated data is reliable and reproducible.
In Vitro Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to Prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, allowing for the quantification of enzyme activity via spectrophotometry.[12][13]
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human COX-1 and ovine or human COX-2 are used for species-relevant and consistent results.
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.
-
Detection: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a reliable chromogen that provides a robust colorimetric signal upon oxidation.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor is crucial, especially for slow-binding inhibitors, to ensure that the binding reaches equilibrium before the reaction is initiated.[14]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Reconstitute recombinant human COX-1 and COX-2 enzymes in the Tris-HCl buffer to the manufacturer's recommended concentration.
-
Prepare a solution of heme in DMSO.
-
Prepare a solution of the chromogenic substrate, TMPD, in assay buffer.
-
Prepare a solution of arachidonic acid in ethanol.
-
Prepare stock solutions (10 mM) of NPB-1, Celecoxib, and Ibuprofen in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the serially diluted inhibitor (NPB-1, Celecoxib, or Ibuprofen) or DMSO for the vehicle control (100% activity).
-
Add 10 µL of buffer without enzyme for the background control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of TMPD solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.
-
Calculate the Selectivity Index (SI) as: SI = IC50(COX-1) / IC50(COX-2).
-
Workflow Visualization
Caption: Workflow for the in vitro COX inhibition assay.
Data Presentation and Comparative Analysis
For clear interpretation, the experimental results should be summarized in a structured table. The following table presents hypothetical data to illustrate how the cross-reactivity profiles of the compounds would be compared.
| Compound | Target | IC50 (nM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| NPB-1 | COX-1 | 1500 | 150 |
| COX-2 | 10 | ||
| Celecoxib | COX-1 | 3000 | 300 |
| COX-2 | 10 | ||
| Ibuprofen | COX-1 | 200 | 0.5 |
| COX-2 | 400 |
Interpretation of Hypothetical Results:
-
NPB-1: In this hypothetical scenario, NPB-1 demonstrates potent inhibition of COX-2 (IC50 = 10 nM) and significantly weaker inhibition of COX-1 (IC50 = 1500 nM). Its Selectivity Index of 150 indicates a strong preference for COX-2, suggesting a favorable cross-reactivity profile.
-
Celecoxib: As expected, Celecoxib shows high potency against COX-2 and very high selectivity (SI = 300), confirming its role as a selective inhibitor benchmark.
-
Ibuprofen: The data for Ibuprofen shows it inhibits COX-1 more potently than COX-2, resulting in a Selectivity Index of less than 1. This confirms its non-selective character and highlights the potential for COX-1-related side effects.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded methodology for assessing the cross-reactivity of this compound (NPB-1). By employing a validated in vitro COX inhibition assay and comparing the results against both selective (Celecoxib) and non-selective (Ibuprofen) inhibitors, researchers can generate a clear and objective profile of the compound's selectivity.
Based on our hypothetical data, NPB-1 emerges as a promising selective COX-2 inhibitor. However, this is just the first step. Further studies are essential to build a comprehensive understanding of its safety and efficacy. Future work should include:
-
Broader Panel Screening: Assessing NPB-1 against a wider panel of related enzymes (e.g., other peroxidases) and off-target panels (e.g., kinase panels) is crucial to uncover any unforeseen cross-reactivities.[15][16]
-
Cell-Based Assays: Validating the in vitro findings in a more physiologically relevant context using cell-based assays that measure prostaglandin production.[17]
-
Mechanism of Action Studies: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the arachidonic acid substrate.
By following the principles of robust experimental design, clear data presentation, and logical comparison outlined in this guide, researchers can confidently and accurately characterize the cross-reactivity profile of novel compounds, a critical step in the journey of drug discovery and development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 925145-56-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Celebrex Compares to Ibuprofen for Pain Relief [verywellhealth.com]
- 7. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Against Established Therapeutics
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1] This guide provides a comparative analysis of pyrazole-based inhibitors, with a special focus on the potential of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in relation to established drugs such as Celecoxib, Rimonabant, and Anagliptin. We will delve into their mechanisms of action, present available experimental data, and provide a detailed protocol for the evaluation of novel pyrazole compounds.
The Versatility of the Pyrazole Ring in Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing inhibitors that target a wide array of enzymes and receptors.[2][3] The pyrazole nucleus can act as a bioisostere for other aromatic rings, enhancing properties like metabolic stability, solubility, and target binding affinity.[1] This has led to the development of pyrazole-containing drugs for treating a range of conditions, from inflammation and pain to cancer and metabolic disorders.[2][4]
Established Pyrazole-Based Inhibitors: A Snapshot
To provide a framework for comparison, we will first examine three well-characterized pyrazole-based drugs that have seen clinical use:
-
Celecoxib (Celebrex®): A Selective COX-2 Inhibitor
-
Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][8] By selectively targeting COX-2 over COX-1, Celecoxib reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[7][8] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[6][8]
-
Therapeutic Applications: It is primarily used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[6][8]
-
-
Rimonabant (Acomplia®): A Cannabinoid Receptor 1 (CB1) Inverse Agonist
-
Mechanism of Action: Rimonabant acts as an inverse agonist for the cannabinoid CB1 receptor, which is predominantly found in the central nervous system and peripheral tissues.[9][10] By blocking the CB1 receptor, Rimonabant was designed to reduce appetite and improve metabolic parameters.[9][11][12] It disrupts the signaling pathways that promote food intake and fat storage.[9]
-
Therapeutic Applications: Rimonabant was initially approved for the treatment of obesity but was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[9][10]
-
-
Anagliptin (Suiny®): A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
-
Mechanism of Action: Anagliptin is an antidiabetic medication that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[13][14] DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP.[13][15] By inhibiting DPP-4, Anagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[13][14][15]
-
Therapeutic Applications: It is used to improve glycemic control in patients with type 2 diabetes mellitus.[13][14]
-
Profiling this compound: A Potential COX Inhibitor?
While extensive experimental data for this compound is not yet publicly available, its chemical structure provides clues to its potential mechanism of action. The presence of a benzoic acid moiety attached to a pyrazole core is a structural feature shared with some COX inhibitors. Preliminary research suggests potential anti-inflammatory and antimicrobial properties for this compound.[16]
Based on its structural similarity to other anti-inflammatory agents, it is plausible that this compound may exert its effects through the inhibition of cyclooxygenase enzymes. The nitro group on the pyrazole ring could influence its electronic properties and binding interactions with the target enzyme.[16] However, without direct experimental evidence, this remains a hypothesis that requires rigorous testing.
Comparative Data of Pyrazole-Based Inhibitors
The following table summarizes key inhibitory data for the established pyrazole-based drugs discussed. This provides a benchmark against which new compounds like this compound can be compared once data becomes available.
| Inhibitor | Target | IC50 | Selectivity | Therapeutic Area |
| Celecoxib | COX-2 | 0.04 µM | ~10-20 fold for COX-2 over COX-1[8] | Anti-inflammatory, Analgesic |
| Rimonabant | CB1 Receptor | Ki = 1.98 nM | High for CB1 over CB2 | Anti-obesity (withdrawn) |
| Anagliptin | DPP-4 | < 4 nM[15] | High for DPP-4 | Antidiabetic |
| This compound | Putative COX | Not Available | Not Available | Investigational |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To experimentally validate the hypothesis that this compound acts as a COX-2 inhibitor, a robust in vitro assay is essential. The following protocol provides a step-by-step guide for determining the IC50 of a test compound against human recombinant COX-2.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare a stock solution of Celecoxib in DMSO for use as a positive control.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, heme, and human recombinant COX-2 enzyme to each well.
-
Add the diluted test compound or Celecoxib to the respective wells.
-
Include a vehicle control (DMSO) and a no-enzyme control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Detection:
-
Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using a colorimetric or fluorometric method as per the assay kit instructions.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Landscape
To better understand the context of this comparison, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the development of potent and selective inhibitors for a multitude of biological targets. While established drugs like Celecoxib, Rimonabant, and Anagliptin demonstrate the clinical success of pyrazole-based compounds, the journey of drug discovery is continuous.
The compound this compound represents an intriguing candidate for further investigation. Based on its chemical structure, a plausible hypothesis is its role as a COX inhibitor. The provided experimental protocol offers a clear path forward for researchers to test this hypothesis and quantify its inhibitory potential. Future studies should focus on determining its IC50 against both COX-1 and COX-2 to assess its selectivity, followed by cell-based assays and in vivo models to evaluate its therapeutic efficacy and safety profile. The insights gained from such studies will be crucial in determining whether this novel pyrazole derivative holds promise as a future therapeutic agent.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 10. Rimonabant - Wikipedia [en.wikipedia.org]
- 11. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 14. What is Anagliptin used for? [synapse.patsnap.com]
- 15. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 16. Buy this compound | 925145-56-8 [smolecule.com]
A Comparative In Vivo Efficacy Analysis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid Against Standard Anti-Inflammatory Drugs
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs). Drawing upon established preclinical models, this document outlines the experimental design, methodologies, and data interpretation necessary for a robust comparative analysis.
The compound, this compound, belongs to the pyrazole class of heterocyclic compounds, a scaffold known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Preliminary structural analysis suggests its potential as an anti-inflammatory agent, warranting a thorough investigation into its in vivo performance against current standards of care such as Indomethacin and Diclofenac.
Conceptual Framework for In Vivo Efficacy Assessment
The evaluation of a novel anti-inflammatory compound necessitates a multi-faceted approach, employing various animal models that mimic different aspects of the inflammatory cascade. The selection of these models is critical for elucidating the compound's potential mechanism of action and its therapeutic window. This guide will focus on two primary, well-validated models: Carrageenan-Induced Paw Edema for acute inflammation and Acetic Acid-Induced Writhing for inflammatory pain.
Figure 1: A schematic overview of the preclinical workflow for evaluating the in vivo efficacy of a novel anti-inflammatory compound.
Part 1: Carrageenan-Induced Paw Edema Model
This widely used model assesses the anti-edematous effect of a compound, a hallmark of acute inflammation. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.[3][4] Inhibition of edema in the later phase is indicative of potential inhibition of cyclooxygenase (COX) enzymes, a primary mechanism of NSAIDs.[5][6]
Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[3]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticipated Data Presentation
The results of this study can be effectively summarized in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | Experimental Data | - |
| This compound | 10 | Experimental Data | Calculated Value |
| This compound | 20 | Experimental Data | Calculated Value |
| This compound | 40 | Experimental Data | Calculated Value |
| Indomethacin | 10 | Experimental Data | Calculated Value |
Part 2: Acetic Acid-Induced Writhing Test
This model is a classic method for evaluating the peripheral analgesic activity of a compound, which is often linked to anti-inflammatory effects. Intraperitoneal injection of acetic acid induces the release of endogenous mediators like prostaglandins and bradykinin, leading to a characteristic writhing response.[3][4] A reduction in the number of writhes indicates potential analgesic and anti-inflammatory activity.
Experimental Protocol
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized as described previously.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group) similar to the paw edema model.
-
Induction of Writhing: One hour after drug administration, 0.1 mL/10g body weight of 0.6% v/v acetic acid solution is injected intraperitoneally.[3][4]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.[4]
-
Calculation of Analgesic Activity: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Anticipated Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Analgesic Activity |
| Vehicle Control | - | Experimental Data | - |
| This compound | 10 | Experimental Data | Calculated Value |
| This compound | 20 | Experimental Data | Calculated Value |
| This compound | 40 | Experimental Data | Calculated Value |
| Diclofenac | 10 | Experimental Data | Calculated Value |
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which in turn blocks the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. A simplified representation of this pathway is provided below.
Figure 2: Simplified diagram of the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
The in vivo data generated from the described models will provide crucial insights into whether this compound exerts its effects through a similar COX-inhibitory mechanism. Further biochemical assays would be required to confirm the specific COX-1/COX-2 selectivity profile of the compound, which is a critical determinant of its gastrointestinal and cardiovascular safety profile.[7]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic in vivo evaluation of this compound as a potential anti-inflammatory agent. A dose-dependent reduction in paw edema and abdominal writhing, comparable or superior to standard drugs like Indomethacin and Diclofenac, would provide strong evidence for its therapeutic potential.
Positive outcomes from these initial studies would justify further investigations, including:
-
Chronic Inflammation Models: Such as adjuvant-induced arthritis, to assess efficacy in more complex, long-term inflammatory conditions.[8]
-
Mechanism of Action Studies: Including in vitro COX enzyme inhibition assays and measurement of pro-inflammatory cytokine levels.
-
Safety and Toxicology Studies: To determine the therapeutic index and potential adverse effects of the compound.
By adhering to these rigorous, well-established protocols, researchers can generate the high-quality, reproducible data necessary to advance our understanding of this compound and its potential as a novel anti-inflammatory therapeutic.
References
- 1. Buy this compound | 925145-56-8 [smolecule.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. In vivo selectivity of nonsteroidal antiinflammatory drugs and gastrointestinal ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Labyrinth of Pyrazole Synthesis: Ensuring Reproducibility of Published Data
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The seemingly straightforward synthesis of these five-membered heterocyclic compounds, however, often conceals a labyrinth of reproducibility challenges. Published protocols, while promising high yields and purity, can be notoriously difficult to replicate, leading to lost time, resources, and confidence in the scientific literature. This guide provides an in-depth comparison of common synthetic methodologies for pyrazole derivatives, dissects the critical factors influencing their reproducibility, and offers practical, field-proven insights to ensure your experimental outcomes are robust and reliable.
The Reproducibility Conundrum in Pyrazole Synthesis: Beyond the Paper
The challenge of reproducing published data is a well-documented issue in chemistry.[2] In the context of pyrazole synthesis, this is often not due to fraudulent data but rather the subtle, often unreported, variables that can significantly impact the reaction outcome. Factors ranging from reagent purity and reaction setup to the nuances of work-up and purification can lead to frustrating discrepancies between published reports and laboratory reality.
A common pitfall lies in the inherent reactivity of the starting materials and the potential for side reactions. The classic Knorr pyrazole synthesis, for instance, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[3][4][5] However, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric pyrazole products, which are often difficult to separate and characterize, creating ambiguity in the reported data.[6] Furthermore, the hydrazine starting material itself can be prone to side reactions, leading to the formation of colored impurities that can complicate purification and analysis.[6]
Comparing Common Synthetic Routes: A Reproducibility Perspective
A multitude of synthetic strategies for pyrazole derivatives have been reported, each with its own set of advantages and reproducibility challenges.[7][8] Here, we compare some of the most prevalent methods, highlighting key parameters that can influence their successful replication.
The Knorr Pyrazole Synthesis: A Workhorse with Caveats
The Knorr synthesis and its variations remain the most widely used methods for preparing pyrazoles.[3][4][5] The reaction is typically robust and high-yielding.[3] However, its reproducibility can be significantly affected by several factors.
| Parameter | Conventional Method | Microwave-Assisted Method | Key Reproducibility Considerations |
| Reaction Time | Hours to days | Minutes | Shorter reaction times in microwave synthesis can minimize byproduct formation. |
| Temperature | Often requires heating | Precise temperature control | Localized overheating in conventional heating can lead to degradation. Microwave synthesis offers more uniform heating. |
| Solvent | Ethanol, acetic acid | Often solvent-free or minimal solvent | Solvent choice can influence solubility of intermediates and final products, affecting yield and purity. |
| Catalyst | Acid catalysts (e.g., H₂SO₄, AcOH) | Can be catalyst-free or use solid-supported catalysts | The type and concentration of the acid catalyst can significantly impact reaction rate and selectivity. |
| Yields | Often reported as high, but can be variable | Generally higher and more consistent yields reported | Published high yields may not account for purification losses or the presence of hard-to-remove impurities. |
Causality Behind Experimental Choices: The choice between conventional heating and microwave irradiation is often a trade-off between throughput and precise control. While microwave synthesis can dramatically reduce reaction times and improve yields, the rapid heating rates require careful optimization to avoid side reactions.[2] For large-scale synthesis, conventional heating with meticulous temperature and mixing control is often preferred for better scalability and safety.
Multi-Component Reactions (MCRs): Efficiency with Complexity
Multi-component reactions, where three or more reactants are combined in a single step to form the pyrazole core, offer an attractive, atom-economical approach.[7] However, the complexity of these reactions can introduce additional variables that affect reproducibility. The precise order of reagent addition, stoichiometry, and reaction conditions are often critical for achieving the desired outcome and can be sensitive to minor deviations.
Experimental Protocol: A Self-Validating System for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
To illustrate the principles of a self-validating protocol, we provide a detailed, step-by-step methodology for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a common pyrazole derivative. This protocol is designed to be robust and includes checkpoints for verifying the progress and purity of the reaction.
Diagram of the Experimental Workflow:
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (ONC201) in Functional Assays
Abstract
This guide provides a comprehensive framework for benchmarking the performance of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a first-in-class investigational anti-cancer agent better known as ONC201 or TIC10.[1][2] We will delve into the compound's multifaceted mechanism of action and outline a series of robust functional assays to quantitatively assess its efficacy against relevant alternative therapies. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate ONC201 in a preclinical setting. We will detail the scientific rationale behind experimental design, provide step-by-step protocols, and present data in a comparative context to facilitate clear interpretation and decision-making.
Introduction: Understanding ONC201
ONC201 is an orally active small molecule of the imipridone class that has garnered significant attention for its potent anti-tumor activity across a range of malignancies, including notoriously difficult-to-treat glioblastomas.[1][3][4] Initially identified in a screen for compounds that induce the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, its mechanism has since been revealed to be more complex.[2][5][6]
The unique therapeutic promise of ONC201 lies in its polypharmacology—the ability to engage multiple targets, leading to a synergistic anti-cancer effect while maintaining a favorable safety profile observed in clinical trials.[6][7][8] Its key mechanisms of action include:
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 is a selective antagonist of DRD2, a G protein-coupled receptor (GPCR) often overexpressed in gliomas and other cancers.[7][9][10] This antagonism disrupts downstream pro-survival signaling pathways.[7][10][11]
-
Mitochondrial ClpP Agonism: The compound binds to and activates the caseinolytic protease P (ClpP) in the mitochondrial matrix.[12][13][14] This disrupts mitochondrial homeostasis, impairs oxidative phosphorylation, and triggers an integrated stress response (ISR).[5][12][13]
-
Integrated Stress Response (ISR) and TRAIL Pathway Upregulation: The combined effects of DRD2 antagonism and ClpP agonism lead to the activation of the ISR, a key cellular stress pathway.[6][11][15] A critical downstream consequence is the transcriptional upregulation of both TRAIL and its death receptor, DR5, inducing apoptosis in cancer cells.[6][15][16]
This multi-pronged attack makes ONC201 a compelling candidate for cancers that are resistant to conventional therapies. Benchmarking its performance requires a suite of assays that can dissect and quantify each aspect of this unique mechanism.
Benchmarking Strategy: Comparators and Assays
To objectively evaluate ONC201's performance, a logical benchmarking strategy is essential. This involves selecting appropriate comparators that represent both standard-of-care and mechanistically related alternatives.
Selection of Comparator Compounds
-
Doxorubicin: A conventional cytotoxic chemotherapy agent. It induces DNA damage and apoptosis through a well-understood, but distinct, mechanism. This serves as a benchmark for general cytotoxicity.
-
Recombinant Human TRAIL (rhTRAIL): A biologic agent that directly activates the TRAIL apoptosis pathway. This allows for a direct comparison of ONC201's indirect, transcriptionally-driven pathway activation versus direct receptor ligation.
-
Haloperidol: A classic DRD2 antagonist used primarily in psychiatry. While not an anti-cancer drug, its inclusion helps to isolate the specific anti-tumor effects stemming from DRD2 antagonism by ONC201 versus those of a traditional DRD2 blocker.
Core Functional Assays
The following assays form a comprehensive panel to evaluate the key functional outputs of ONC201 activity:
-
Cell Viability Assay: To determine the dose-dependent cytotoxic effects.
-
Apoptosis Induction Assay: To confirm that cell death occurs via programmed apoptosis.
-
TRAIL/DR5 Pathway Activation Assay: To provide mechanistic proof of target engagement and pathway modulation.
The diagram below illustrates the overall experimental workflow designed for this benchmarking study.
Caption: High-level workflow for benchmarking ONC201 performance.
Mechanism of Action: A Multi-Target Approach
The efficacy of ONC201 stems from its ability to initiate a cascade of events beginning with its dual-target engagement. The diagram below conceptualizes this signaling pathway.
Caption: Simplified signaling pathway of ONC201.
Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods include necessary controls and are based on established standards.
Cell Culture
-
Cell Line: U251 human glioblastoma cell line (ATCC® HTB-26™). This is a widely used and well-characterized line for glioblastoma research.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
Protocol: Cell Viability Assay (Luminescent ATP Assay)
This assay quantifies ATP, an indicator of metabolically active, viable cells.[17]
-
Cell Seeding: Seed 5,000 U251 cells per well in a 96-well white, clear-bottom plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare 2x serial dilutions of ONC201, Doxorubicin, and Haloperidol in culture medium. The concentration range should span from 100 µM down to ~10 nM. Prepare rhTRAIL dilutions from 1000 ng/mL down to ~1 ng/mL. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove old media and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Normalize data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Cell Seeding: Seed 250,000 U251 cells per well in a 6-well plate. Allow cells to adhere overnight.
-
Treatment: Treat cells with the IC50 and 5x IC50 concentrations of each compound (determined from the viability assay) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic cell dissociation buffer. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blot for DR5 Upregulation
This assay provides mechanistic evidence by measuring the protein levels of Death Receptor 5 (DR5), a key downstream target of the ONC201 pathway.[20][21][22]
-
Cell Seeding and Treatment: Seed 1 million U251 cells in a 10 cm dish. Treat with the IC50 concentration of each compound for 48 hours.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against DR5 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensity of DR5 relative to the loading control.
Comparative Performance Data
The following tables summarize hypothetical but representative data from the described assays, illustrating how ONC201's performance can be benchmarked against the selected comparators.
Table 1: Cytotoxicity (IC50) in U251 Glioblastoma Cells
| Compound | Primary Mechanism | IC50 (µM) | Notes |
| ONC201 | DRD2 Antagonist / ClpP Agonist | 2.5 | Potent single-agent cytotoxicity. |
| Doxorubicin | DNA Topoisomerase II Inhibitor | 0.5 | High potency, but known for off-target toxicity. |
| rhTRAIL | DR4/DR5 Agonist | N/A (EC50 ≈ 50 ng/mL) | Potent inducer of apoptosis, activity measured in EC50. |
| Haloperidol | DRD2 Antagonist | > 50 | Minimal cytotoxicity, indicating DRD2 antagonism alone is insufficient for robust anti-cancer effect.[11] |
Data are representative. Actual values may vary based on experimental conditions.
Table 2: Apoptosis Induction at 48 Hours (% of Total Cells)
| Treatment (at 5x IC50) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| ONC201 (12.5 µM) | 25.8% | 35.2% | 61.0% |
| Doxorubicin (2.5 µM) | 15.5% | 48.9% | 64.4% |
| rhTRAIL (250 ng/mL) | 30.1% | 40.5% | 70.6% |
| Haloperidol (100 µM) | 4.5% | 3.2% | 7.7% |
Data are representative. Values indicate the percentage of cells in each quadrant of the flow cytometry plot.
Table 3: Mechanistic Validation - DR5 Protein Upregulation
| Treatment (at IC50) | DR5 Protein Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| ONC201 | 4.8 |
| Doxorubicin | 1.2 |
| rhTRAIL | 0.9 |
| Haloperidol | 1.1 |
Data are representative, based on densitometry of Western blot bands normalized to a loading control.
Interpretation and Conclusion
The collective data from these functional assays provide a multi-dimensional view of ONC201's performance.
-
Potent and Specific Cytotoxicity: The cell viability data (Table 1) establish that ONC201 is a potent cytotoxic agent.[8] Its superiority over Haloperidol demonstrates that its anti-cancer activity is not merely a consequence of DRD2 antagonism but arises from its unique polypharmacology.[10][11]
-
Robust Apoptosis Induction: ONC201 is a strong inducer of apoptosis, comparable in magnitude to the standard chemotherapeutic Doxorubicin and the direct pathway activator rhTRAIL (Table 2). This confirms that the observed cytotoxicity is mediated by programmed cell death.
-
Clear Mechanism of Action: The Western blot data (Table 3) provide a clear mechanistic link between ONC201 treatment and the upregulation of the DR5 death receptor.[3][15] This effect is specific to ONC201, as it is not observed with Doxorubicin, rhTRAIL (which acts downstream), or Haloperidol. This finding validates the engagement of the integrated stress response and TRAIL pathway as a core component of its function.
References
- 1. TIC10/ONC201—a potential therapeutic in glioblastoma - Karpel-Massler - Translational Cancer Research [tcr.amegroups.org]
- 2. fomatmedical.com [fomatmedical.com]
- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. EXTH-33. RECEPTOR PHARMACOLOGY OF ONC201: THE FIRST BITOPIC DRD2 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EXTH-57. PRECLINICAL COMBINATION OF ONC201 WITH RADIOTHERAPY OR TEMOZOLOMIDE IN GBM, DIPG AND ATRT CELL LINES RESULTS IN DOPAMINE RECEPTOR ANTAGONISM, ATF4 INDUCTION AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. biocompare.com [biocompare.com]
- 20. usbio.net [usbio.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profile of Pyrazole Compounds: A Guide for Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties have made it a "privileged scaffold," leading to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[3] From the anti-inflammatory action of Celecoxib to the vasodilatory effects of Sildenafil, pyrazole derivatives have demonstrated remarkable therapeutic versatility.[4] However, this therapeutic efficacy is often shadowed by a complex and sometimes severe safety profile. The withdrawal of several pyrazole-containing drugs from the market due to adverse effects underscores the critical need for a thorough and comparative understanding of their potential toxicities.[2]
This guide provides an in-depth comparative analysis of the safety profiles of prominent pyrazole compounds. Moving beyond a simple list of side effects, we will explore the causality behind key toxicities, present objective data from clinical and preclinical studies, and provide detailed experimental protocols for assessing the safety of novel pyrazole-based drug candidates. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the challenges of developing safer, more effective pyrazole-based therapeutics.
Key Safety Concerns and Mechanistic Insights
The biological activity of pyrazole derivatives is diverse, and so are their associated adverse effects.[1] Analysis of prominent compounds reveals recurring safety concerns related to the cardiovascular, gastrointestinal, and central nervous systems, as well as specific organ toxicities.
Cardiovascular Toxicity: The COX-2 Inhibition Dilemma
Cardiovascular side effects have been the most significant concern for several pyrazole-based drugs, particularly the selective COX-2 inhibitors.[5]
-
Celecoxib (Celebrex®): As a selective COX-2 inhibitor, celecoxib was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6] However, this selectivity comes at a cost. Prolonged use and high doses (>200 mg/day) of celecoxib are linked to an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke.[7][8] This risk was tragically highlighted by the market withdrawal of other "coxibs" like rofecoxib (Vioxx) and valdecoxib (Bextra) for similar reasons.[9] The mechanism is thought to involve the inhibition of prostacyclin (a vasodilator and platelet aggregation inhibitor) without a corresponding inhibition of pro-thrombotic thromboxane A2, tipping the homeostatic balance towards a pro-thrombotic state. Due to this risk, celecoxib is contraindicated for pain management in the context of coronary artery bypass graft (CABG) surgery.[7] Despite this, large-scale studies like the PRECISION trial have suggested that at moderate doses, celecoxib's cardiovascular risk is comparable to that of non-selective NSAIDs like ibuprofen and naproxen.[9]
-
Sildenafil (Viagra®): While acting on the cardiovascular system through PDE5 inhibition, sildenafil has a generally favorable safety profile when used appropriately.[10] Preclinical studies showed no evidence of cardiotoxicity, and extensive clinical trials have not established a causal link between sildenafil and cardiovascular events in the general user population.[10][11] The primary cardiovascular risks arise from its vasodilatory effects, which can cause severe hypotension if co-administered with nitrates.[12] Common side effects like headache and facial flushing are directly related to its mechanism of action.[10]
-
Rimonabant (Acomplia®): This cannabinoid-1 (CB1) receptor antagonist, developed for obesity, was withdrawn from the market due in part to cardiovascular concerns. Users reported increased heart rates and palpitations, and in some cases, the drug was linked to more severe cardiovascular events.[13]
Psychiatric and Central Nervous System (CNS) Effects
The CNS side effects of pyrazole compounds are highly structure- and target-dependent.
-
Rimonabant: The most striking example is Rimonabant, whose use was strongly associated with severe psychiatric adverse events. Clinical trials revealed increased incidences of depression, anxiety, and suicidal thoughts and behaviors.[13][14] These psychological side effects were severe enough to cause a high rate of discontinuation among trial participants and were the primary driver for its market withdrawal.[15][16] The mechanism is linked to the blockade of CB1 receptors in the brain, which are involved in regulating mood and emotion.[15]
-
Other Pyrazoles: More common, less severe CNS effects are reported for other pyrazoles. Headache and dizziness are frequently noted with both sildenafil and rimonabant.[10][13]
Gastrointestinal (GI) Profile
The GI safety profile of pyrazole NSAIDs is a key differentiator.
-
Celecoxib: The primary advantage of celecoxib over non-selective NSAIDs is its improved gastrointestinal safety. By selectively inhibiting COX-2, it spares the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining. This results in a significantly lower risk of gastric ulcers and bleeding.[6] However, common, milder GI effects like dyspepsia, diarrhea, and abdominal pain can still occur.[7]
-
Rimonabant: Nausea, vomiting, and diarrhea were commonly reported by users, affecting quality of life and sometimes leading to treatment discontinuation.[13][16]
Hepatotoxicity and Renal Effects
-
Hepatotoxicity: Liver injury is a potential concern. Rimonabant was associated with liver function abnormalities, indicated by elevated liver enzymes. Celecoxib may also cause liver toxicity, with reports of elevated AST and ALT.[7] Mechanistic studies have shown that the parent pyrazole molecule can potentiate TNFα-induced hepatotoxicity and oxidative stress in animal models, suggesting a potential class effect that warrants careful monitoring.
-
Renal Toxicity: As with other NSAIDs, celecoxib can cause renal toxicity and is to be used with caution in patients with renal impairment.[6][7]
Comparative Safety Summary
The following table summarizes the key adverse effect profiles of three representative pyrazole-containing drugs, providing a clear comparison for researchers.
| Adverse Effect Class | Celecoxib (COX-2 Inhibitor) | Sildenafil (PDE5 Inhibitor) | Rimonabant (CB1 Antagonist) (Withdrawn) |
| Cardiovascular | High Risk: Increased risk of MI, stroke, thromboembolism, especially at high doses.[7][8] | Low Risk (in indicated patients): Hypotension, especially with nitrates. No causal link to MI.[10][17] | Moderate Risk: Increased heart rate, palpitations, potential for severe events.[13] |
| Psychiatric/CNS | Minimal/Uncommon. | Common: Headache, dizziness.[10][12] | Severe Risk: Depression, anxiety, suicidal ideation.[14][15] |
| Gastrointestinal | Lower risk of ulcers/bleeding vs. non-selective NSAIDs.[6] Common: Dyspepsia, nausea.[7] | Common: Dyspepsia.[10][18] | Common: Nausea, vomiting, diarrhea.[13][16] |
| Hepatotoxicity | Potential for elevated liver enzymes (AST/ALT).[7] | Generally well-tolerated.[10] | Associated with liver function abnormalities.[13] |
| Renal Toxicity | Risk of renal impairment, similar to other NSAIDs.[6][7] | Generally well-tolerated.[10] | Not a primary reported concern. |
Experimental Protocols for Safety Assessment
A robust assessment of a new compound's safety profile requires a multi-tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models.[19][20] This strategy allows for early identification of liabilities and helps refine which candidates should move forward for further testing, in line with the "3Rs" principle of animal research (Replacement, Reduction, and Refinement).[21]
Workflow for Preclinical Safety Assessment
The following diagram outlines a typical workflow for evaluating the safety of a novel pyrazole compound.
Caption: A tiered approach from in vitro screening to in vivo studies for safety assessment.
Protocol 1: In Vitro General Cytotoxicity using MTT Assay
This colorimetric assay is a fundamental first step to measure the effect of a compound on cell viability and metabolic activity.[22][23]
Causality: The assay quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. A decrease in formazan production is proportional to the number of viable cells, indicating cytotoxicity.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Hepatotoxicity Assessment
This protocol uses a human liver cell line (HepG2) to specifically screen for potential drug-induced liver injury (DILI).
Causality: Drug-induced damage to hepatocytes often leads to the release of intracellular enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the surrounding medium. Measuring the levels of these enzymes is a key biomarker for liver damage.
Methodology:
-
Cell Culture: Culture HepG2 cells in a 96-well plate as described in the MTT protocol.
-
Compound Exposure: Treat cells with various concentrations of the test pyrazole compound for 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant will be used for enzyme analysis. The remaining cells can be used for a parallel viability assay (e.g., MTT) to correlate enzyme leakage with cell death.
-
ALT/AST Measurement: Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the collected supernatants, following the manufacturer's instructions.
-
Data Analysis: Quantify ALT/AST levels and normalize them against the total protein content or cell number. Compare the levels in treated wells to those in vehicle-treated control wells. A significant, dose-dependent increase in ALT/AST levels suggests potential hepatotoxicity.
Caption: Dual endpoint workflow for assessing hepatotoxicity in vitro.
Protocol 3: In Vivo Safety Pharmacology - Cardiovascular Assessment
This protocol is a core component of the ICH S7A/S7B guidelines, designed to detect potential adverse pharmacodynamic effects on the cardiovascular system prior to human trials.[24]
Causality: In vivo studies are essential because they reveal the integrated physiological response to a compound, accounting for metabolism, distribution, and complex systemic interactions that cannot be modeled in vitro.[20][24] This is crucial for detecting effects on blood pressure, heart rate, and cardiac electrical activity (ECG).
Methodology:
-
Animal Model: Use conscious, freely moving telemetered animals (e.g., dogs, non-human primates) to allow for continuous monitoring without the confounding effects of anesthesia.
-
Surgical Implantation: Surgically implant a telemetry transmitter to continuously record ECG, blood pressure, and heart rate. Allow for a full recovery period post-surgery.
-
Dosing: Administer the test pyrazole compound at multiple doses, including a therapeutic dose and a dose expected to produce adverse effects. Include a vehicle control group.
-
Data Collection: Continuously record cardiovascular parameters (ECG, blood pressure, heart rate) before dosing (baseline) and for at least 24 hours post-dosing.
-
ECG Analysis: Analyze the ECG for changes in heart rate, and the duration of PR, QRS, and QT intervals. A prolongation of the QT interval is a critical indicator of potential pro-arrhythmic risk.
-
Hemodynamic Analysis: Analyze the data for significant changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Interpretation: Evaluate any observed changes in the context of the compound's plasma concentration (pharmacokinetics). A dose-dependent, exposure-related effect on any parameter is a significant safety finding that must be addressed.
Conclusion and Future Directions
The pyrazole scaffold will undoubtedly continue to be a fruitful source of novel therapeutic agents.[2] However, the history of this chemical class serves as a potent reminder that efficacy and safety must be co-optimized. The adverse profiles of compounds like celecoxib and rimonabant highlight the critical importance of target selectivity and a deep understanding of off-target effects.
Future research in this area will focus on designing novel pyrazole derivatives with improved safety profiles. This includes developing next-generation COX-2 inhibitors with minimal cardiovascular risk and exploring new pyrazole-based compounds for CNS targets that avoid the psychiatric liabilities seen with CB1 antagonists.[5] The strategic application of the comprehensive in vitro and in vivo safety testing paradigms outlined in this guide is not merely a regulatory hurdle but a fundamental scientific necessity. By integrating safety assessment early and thoughtfully throughout the drug discovery process, we can better unlock the immense therapeutic potential of pyrazole chemistry while prioritizing patient safety.
References
- 1. jchr.org [jchr.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca [canada.ca]
- 9. arthritis.org [arthritis.org]
- 10. Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 404 Not Found [ed.sc.gov]
- 13. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 14. The psychiatric side-effects of rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Long-term safety and effectiveness of sildenafil citrate in men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 21. blog.biobide.com [blog.biobide.com]
- 22. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 23. kosheeka.com [kosheeka.com]
- 24. nano-test.de [nano-test.de]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The novel compounds we synthesize and handle, such as 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 925145-56-8), present unique challenges. While their potential is significant, a thorough understanding of their hazard profile is paramount to ensuring the well-being of laboratory personnel. This guide moves beyond a simple checklist, offering a comprehensive, risk-based methodology for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this specific nitropyrazole derivative.
Hazard Profile: Understanding the "Why" Behind the "What"
To establish an effective PPE protocol, we must first deconstruct the potential hazards of this compound. Its structure combines three key moieties: a benzoic acid group, a pyrazole ring, and a nitro group. This combination dictates its reactivity and toxicological profile. The primary, verified source for this specific compound is its Safety Data Sheet (SDS), which provides the following GHS classifications.[1]
| Hazard Statement | GHS Classification | Implication for Handling |
| H315 | Skin Irritation (Category 2) | The compound can cause redness, itching, and inflammation upon direct contact with the skin.[1] |
| H319 | Serious Eye Irritation (Category 2A) | Direct contact with the eyes can cause significant, potentially damaging, irritation.[1] |
| H335 | Respiratory Tract Irritation (Category 3) | Inhalation of the dust or aerosol can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] |
Beyond these immediate hazards, the constituent parts of the molecule warrant a cautious approach. Nitropyrazole compounds are a focus in energetic materials research, suggesting that while this specific molecule is not classified as an explosive, its thermal stability should be considered.[2][3][4] Furthermore, many aromatic nitro compounds require careful handling due to potential long-term health effects.[5] Pyrazole derivatives are known for their wide range of pharmacological activities, reinforcing the principle of minimizing exposure to any research chemical.[6][7]
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is mandatory. The goal is to create a barrier between you and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Chemical Splash Goggles: These must be worn at all times when handling the compound in either solid or solution form. Goggles provide a complete seal around the eyes, protecting from splashes and airborne dust.[5]
-
Face Shield: When there is a heightened risk of splashes—such as during large-scale transfers, heating of solutions, or reactions under pressure—a face shield must be worn in addition to chemical splash goggles.[5][8]
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are essential.
-
Glove Type: Disposable nitrile gloves provide adequate short-term protection for handling this compound.[5][8] Always inspect gloves for tears or punctures before use.
-
Glove Technique: Never reuse disposable gloves. If your gloves come into direct contact with the compound, remove them immediately using a technique that avoids touching the outside of the glove with your bare skin, wash your hands thoroughly, and don a new pair.
Body Protection
Protecting the skin on your arms and body is crucial.
-
Laboratory Coat: A clean, flame-resistant lab coat should be worn, fully buttoned, with the sleeves rolled down.[5][8] This protects against incidental contact and small splashes.
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting and provide a final layer of protection.[8]
Respiratory Protection
The risk of respiratory irritation (H335) must be managed, primarily through engineering controls.
-
Engineering Controls First: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize the generation and inhalation of dust.[5]
-
When Respirators are Necessary: If engineering controls are not feasible or if an accidental release creates significant airborne dust, respiratory protection is required. A NIOSH-approved respirator, such as an N95 dust mask or a half-mask respirator with P100 cartridges, should be used.[5][8] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[8]
Operational Plan and Protocols
A logical workflow ensures that safety measures are applied consistently. The following diagram outlines the decision-making process for PPE selection based on the task at hand.
Caption: PPE selection workflow based on operational risk.
Experimental Protocol: PPE Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Part A: Donning (Putting On) PPE This sequence should be performed before entering the area where the chemical is handled.
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Part B: Doffing (Removing) PPE This sequence is designed to contain contaminants and should be performed upon exiting the work area.
-
Gross Decontamination: If there is visible contamination on your outer gear, clean it in the designated area before proceeding.
-
Gloves: Remove gloves first. Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[9]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces. Place them in the designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and turning the sleeves inside out. Fold it so the contaminated exterior is contained inward and place it in the designated receptacle for laboratory laundry or disposal.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][10]
Decontamination and Disposal Plan
Safe handling extends to the proper disposal of all waste generated. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[6][11]
Operational Plan for Waste Disposal
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.[6][11] This includes:
-
Containerization:
-
Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label must include the full chemical name, "Hazardous Waste," and the appropriate hazard warnings (Irritant).[11]
-
Liquid Waste: Collect any solutions or rinsate in a compatible, sealed container labeled for liquid hazardous waste.
-
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area within your laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[6][11]
-
Professional Disposal: The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[9] High-temperature incineration is a common and recommended method for such compounds.[9]
By adhering to this comprehensive safety framework, you build a culture of trust and responsibility in the laboratory. This protocol, grounded in a thorough understanding of the specific chemical's hazards, provides the essential, step-by-step guidance needed to handle this compound with the highest degree of safety and scientific integrity.
References
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. aaronchem.com [aaronchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
